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Acetamide, N-(1-methylethyl)-N-2-propenyl- Documentation Hub

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  • Product: Acetamide, N-(1-methylethyl)-N-2-propenyl-
  • CAS: 3829-78-5

Core Science & Biosynthesis

Foundational

Thermodynamic stability of N-isopropyl-N-allylacetamide in solution

An In-Depth Technical Guide to the Thermodynamic Stability and Solvation Dynamics of N-Isopropyl-N-allylacetamide Executive Summary N-Isopropyl-N-allylacetamide (NIAA) is a sterically encumbered, amphiphilic tertiary ami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Solvation Dynamics of N-Isopropyl-N-allylacetamide

Executive Summary

N-Isopropyl-N-allylacetamide (NIAA) is a sterically encumbered, amphiphilic tertiary amide. Unlike widely studied secondary amides such as N-isopropylacrylamide (NIPAM)—which rely heavily on N-H hydrogen bond donation to drive their phase behaviors[1]—NIAA lacks an N-H donor. Consequently, its thermodynamic stability in solution is governed by a delicate interplay of hydrophobic hydration, strong dipole-dipole interactions, and the conformational entropy of its bulky N-substituents. This whitepaper deconstructs the thermodynamic parameters governing NIAA in solution, providing self-validating experimental workflows for quantifying its conformational and chemical stability.

Thermodynamic Drivers of Solvation

The solvation thermodynamics of tertiary amides like NIAA differ fundamentally from their secondary counterparts. In aqueous media, the thermodynamic stability of NIAA is dictated by the hydrophobic effect and dipole-dipole interactions [2].

Because NIAA cannot act as a hydrogen bond donor, water molecules must form highly ordered clathrate-like structures (icebergs) around the hydrophobic isopropyl and allyl groups[3]. This structural reorganization of the solvent results in a highly favorable (negative) enthalpy of solvation (


) due to the optimization of water-water hydrogen bonds, but it incurs a severe entropic penalty (

).

In organic or neat liquid states, the thermodynamic stability is driven almost entirely by the alignment of the strong molecular dipoles of the tertiary amide core, which compensates for the lack of intermolecular hydrogen bonding[4].

Solvation Gas NIAA (Gas Phase) Isolated Molecule Aq NIAA (Aqueous Solution) Hydrophobic Hydration Shell Gas->Aq ΔG_solv(aq) < 0 Enthalpy Driven (H-bond to C=O) Org NIAA (Organic Solvent) Dipole-Dipole Solvation Gas->Org ΔG_solv(org) < 0 Entropy Driven Aq->Org Partitioning (Log P)

Fig 1. Thermodynamic cycle of NIAA solvation in aqueous vs. organic media.

Conformational Thermodynamics: Cis-Trans Isomerization

Due to the delocalization of the nitrogen lone pair into the carbonyl


 orbital, the C-N bond in NIAA possesses significant double-bond character. This restricts free rotation, forcing the molecule into distinct cis and trans rotameric populations[5].

For NIAA, the steric clash between the N-isopropyl group, the N-allyl group, and the acetyl methyl group creates a high activation energy barrier (


) for isomerization. The rate constants for this conversion typically range from 

to

at physiological temperatures, placing the exchange squarely on the NMR timescale[6]. The trans isomer is generally thermodynamically favored due to minimized steric repulsion, though the equilibrium constant (

) is highly solvent-dependent.

Isomerization Cis Cis-NIAA (Sterically Hindered) TS Transition State (Orthogonal C-N) Cis->TS Activation Energy (ΔG‡ ~ 75-80 kJ/mol) Trans Trans-NIAA (Thermodynamically Favored) TS->Trans Relaxation Trans->TS Reverse Activation

Fig 2. Energy landscape of the NIAA cis-trans isomerization process.

Chemical Stability: The Enamide Thermodynamic Sink

While the amide backbone of NIAA is hydrolytically stable, the N-allyl group introduces a specific vector for chemical instability. Under the influence of trace transition metals (e.g., Ru, Rh, or Ir catalysts) or strong bases, N-allyl amides undergo a highly exergonic isomerization to form geometrically defined enamides (propenyl amides)[7].

This 1,3-hydrogen shift moves the double bond into conjugation with the amide nitrogen's lone pair, creating a deep thermodynamic sink. Researchers utilizing NIAA in complex formulations must rigorously exclude trace isomerization catalysts to maintain the integrity of the terminal alkene[8].

Quantitative Thermodynamic Data

The following table summarizes the expected thermodynamic parameters for N-alkyl/N-allyl tertiary amides in aqueous solution, providing a baseline for experimental validation.

Table 1: Representative Thermodynamic Parameters for NIAA in Aqueous Solution (298 K)

ParameterDescriptionTypical Value RangeAnalytical Method

Free energy of cis-trans isomerization2.0 - 5.0 kJ/mol

H NMR Integration

Activation free energy for C-N rotation70 - 85 kJ/mol2D EXSY NMR

Enthalpy of solvation (aqueous)-40 to -60 kJ/molIsothermal Titration Calorimetry

Entropic penalty of hydrophobic hydration+20 to +40 kJ/molDerived (

)

Equilibrium constant (Trans/Cis)2.5 - 10.0NMR / HPLC

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of NIAA, researchers must employ orthogonal, self-validating techniques. Below are the definitive protocols for quantifying its conformational and solvation thermodynamics.

Protocol A: Thermodynamic Profiling of Rotameric Exchange via 2D EXSY NMR

Causality of Design: 2D Exchange Spectroscopy (EXSY) is selected because the rotational barrier of tertiary amides yields exchange rates (


) that perfectly align with the longitudinal relaxation time (

) of the protons, allowing cross-peaks to build up during the mixing time (

)[6].
  • Sample Preparation: Dissolve 10 mg of NIAA in 600

    
    L of 
    
    
    
    . Causality:
    
    
    is chosen to evaluate the specific hydrophobic hydration effects absent in organic solvents.
  • Temperature Calibration (Critical): Insert a 100% ethylene glycol standard NMR tube. Measure the chemical shift difference between the hydroxyl and methylene protons to calculate the exact absolute temperature. Causality: The Eyring-Polanyi equation is exponentially sensitive to temperature; relying on the spectrometer's digital thermocouple often introduces up to

    
     K errors, drastically skewing the calculated entropy of activation (
    
    
    
    ).
  • 
     Measurement:  Conduct an inversion-recovery experiment to determine the 
    
    
    
    of the N-isopropyl methyl protons. Causality: The optimal EXSY mixing time (
    
    
    ) must be set to approximately
    
    
    to maximize exchange cross-peak intensity without excessive signal loss to relaxation.
  • 2D EXSY Acquisition: Acquire 2D NOESY/EXSY spectra at five calibrated temperatures (e.g., 298 K to 338 K) using a mixing time equal to the measured

    
    .
    
  • Data Extraction: Integrate the diagonal peaks (

    
    , 
    
    
    
    ) and cross-peaks (
    
    
    ,
    
    
    ).
  • Self-Validation Checkpoint: Calculate the equilibrium constant

    
     from the 1D spectrum integrals and compare it to the ratio of the EXSY cross-peaks (
    
    
    
    ). They must agree within 2% to validate that the cross-peaks arise purely from chemical exchange, and not from NOE enhancements or spectral artifacts.
  • Thermodynamic Calculation: Plot

    
     vs 
    
    
    
    (Eyring plot). The slope yields
    
    
    and the intercept yields
    
    
    .

NMRWorkflow Prep 1. Sample Prep (NIAA in D2O) Calib 2. Temp Calibration (Ethylene Glycol) Prep->Calib Acq 3. 2D EXSY Acquisition (Variable Temps) Calib->Acq Matrix 4. Exchange Matrix (Extract k_CT, k_TC) Acq->Matrix Eyring 5. Eyring Plot (Calculate ΔH‡, ΔS‡) Matrix->Eyring

Fig 3. Self-validating EXSY NMR workflow for extracting rotational thermodynamics.

Protocol B: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality of Design: ITC directly measures the heat released or absorbed during the disruption of solvent-solvent bonds and the formation of solute-solvent bonds, providing a direct, label-free readout of the hydrophobic effect[9].

  • Cell and Syringe Preparation: Fill the sample cell with degassed ultrapure water (18.2 M

    
    cm). Fill the injection syringe with pure liquid NIAA.
    
  • Titration Execution: Perform 20 sequential injections of 2

    
    L NIAA into the water cell at a constant temperature (e.g., 298 K), with 150-second equilibration intervals.
    
  • Self-Validation Checkpoint (Blank Subtraction): Perform a control titration of water into water to measure the heat of dilution and mechanical stirring. Subtract this background from the NIAA data. If the blank exceeds 5% of the sample signal, the system must be cleaned and recalibrated, as mechanical heat is masking the solvation enthalpy.

  • Data Integration: Integrate the area under each injection peak to determine the heat (

    
    ).
    
  • Thermodynamic Extraction: Extrapolate the heat of solution to infinite dilution to find

    
    . Utilizing the known solubility limit to find 
    
    
    
    , calculate the entropic penalty of hydration:
    
    
    .

References

1.[9] Improving the Colloidal Stability of Temperature-Sensitive Poly(N-isopropylacrylamide) Solutions Using Low Molecular Weight Hydrophobic Additives. ACS Omega.[Link] 2.[3] Modeling Solution Behavior of Poly(N-isopropylacrylamide): A Comparison between Water Models. ACS Publications.[Link] 3.[1] Thermodynamics of N-Isopropylacrylamide in Water: Insight from Experiments, Simulations and Kirkwood-Buff Analysis. ResearchGate.[Link] 4.[6] Amide Cis−Trans Isomerization in Aqueous Solutions of Methyl N-Formyl-d-glucosaminides and Methyl N-Acetyl-d-glucosaminides: Chemical Equilibria and Exchange Kinetics. Journal of the American Chemical Society.[Link] 5.[5] Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PMC.[Link] 6.[2] Thermodynamics of amide + amine mixtures. 2. Volumetric, speed of sound and refractive index data for N,N-dimethylacetamide + N-. arXiv. [Link] 7.[4] Thermodynamics of Mixtures Containing a Strongly Polar Compound. 8. Liquid−Liquid Equilibria for N,N- Dialkylamide + Selected N Alkanes. ResearchGate.[Link] 8.[7] Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. PMC.[Link] 9.[8] Organic & Biomolecular Chemistry. RSC Publishing.[Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of N-Isopropyl-N-Allylacetamide

Executive Summary This Application Note details the step-by-step synthesis of N-isopropyl-N-allylacetamide , a tertiary amide frequently utilized as a specialized monomer for radical polymerization and a building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the step-by-step synthesis of N-isopropyl-N-allylacetamide , a tertiary amide frequently utilized as a specialized monomer for radical polymerization and a building block in pharmaceutical intermediate synthesis.

Unlike simple primary amides, the synthesis of this N,N-disubstituted target requires a strategic approach to manage steric hindrance (isopropyl group) and prevent side reactions (polyalkylation). This guide prioritizes the Acylation of Secondary Amines route, which offers the highest regioselectivity and yield compared to direct alkylation of acetamides.

Key Chemical Data
PropertySpecification
Target Molecule N-Isopropyl-N-Allylacetamide
CAS Number Not widely listed; Component CAS: 35000-22-7 (Amine)
Molecular Formula

Molecular Weight 141.21 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water

Retrosynthetic Strategy & Logic

To ensure high purity, we avoid the direct alkylation of N-isopropylacetamide, which often leads to O-alkylation mixtures. Instead, we utilize a convergent synthesis:

  • Nucleophilic Substitution: Formation of the secondary amine (N-isopropylallylamine).

  • Acylation: Conversion of the secondary amine to the tertiary amide using Acetyl Chloride.

Why this route?

  • Regiocontrol: Forming the C-N bond before the carbonyl introduction guarantees the nitrogen is the attachment point.

  • Sterics: The isopropyl group is bulky. Introducing the smaller allyl group to isopropylamine (or vice versa) is kinetically favorable before "locking" the structure with the carbonyl.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Isopropylamine Intermed Intermediate: N-Isopropylallylamine Start->Intermed SN2 Alkylation (Excess Amine) Reagent1 Allyl Bromide (Dropwise, 0°C) Reagent1->Intermed Workup Workup: Acid/Base Wash Intermed->Workup Acylation Reagent2 Acetyl Chloride + Et3N (Base) Reagent2->Workup Final Target: N-Isopropyl-N-Allylacetamide Workup->Final Distillation/Column

Caption: Step-wise conversion of Isopropylamine to the final tertiary amide target.

Safety & Pre-Flight Preparation

Critical Hazards:

  • Allyl Bromide: Potent lachrymator (tear gas) and alkylating agent. Must be handled in a functioning fume hood.

  • Acetyl Chloride: Reacts violently with moisture to release HCl gas. Corrosive.

  • Isopropylamine: Highly flammable and volatile (bp 33–34 °C).

Equipment List:

  • 3-neck Round Bottom Flask (250 mL & 500 mL)

  • Pressure-equalizing addition funnel[1]

  • Inert gas line (Nitrogen or Argon)

  • Rotary Evaporator[1]

  • Vacuum Distillation Setup (Short path)

Protocol A: Synthesis of N-Isopropylallylamine (Intermediate)

Objective: Synthesize the secondary amine via


 substitution.
Reaction: 

Note: We use a 3:1 excess of isopropylamine. The excess amine acts as a base to scavenge the HBr generated, preventing the formation of the dialkylated quaternary salt.

Step-by-Step Procedure
  • Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush with Nitrogen.[2]

  • Charging: Add Isopropylamine (300 mmol, ~25.5 mL) and Dichloromethane (DCM, 100 mL) to the flask. Cool the mixture to 0°C using an ice bath.

  • Addition: Charge the addition funnel with Allyl Bromide (100 mmol, ~8.6 mL) dissolved in 20 mL DCM.

  • Reaction: Dropwise add the Allyl Bromide solution over 45 minutes. Crucial: Maintain temperature <5°C to minimize polyalkylation.

  • Digestion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours.

  • Workup:

    • The reaction will contain a white precipitate (Isopropylamine hydrobromide salt). Filter off the solid.

    • Concentrate the filtrate carefully (Isopropylamine is volatile!) or wash the filtrate with 10% NaOH (50 mL) to liberate any protonated product.

    • Dry the organic layer over

      
      .
      
  • Purification: Distill the crude liquid at atmospheric pressure.

    • Fraction 1: Excess Isopropylamine (bp ~33°C).

    • Fraction 2:N-Isopropylallylamine (Target Intermediate, bp ~108–110°C).

    • Yield Expectation: 65–75%.

Protocol B: Acylation to N-Isopropyl-N-Allylacetamide (Target)

Objective: Convert the secondary amine to the tertiary amide. Reaction:



Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask. Equip with a stir bar and nitrogen inlet.[1][2]

  • Solvation: Dissolve N-Isopropylallylamine (50 mmol, from Step A) and Triethylamine (Et3N, 60 mmol, 8.4 mL) in dry DCM (100 mL) .

  • Cooling: Cool the solution to 0°C . The base (Et3N) is critical to neutralize HCl and drive the reaction to completion.

  • Acylation: Add Acetyl Chloride (55 mmol, 3.9 mL) dropwise via syringe or addition funnel.

    • Observation: White smoke (HCl) may form if the system is not sealed; a white precipitate (Et3N·HCl) will form immediately in the solution.

  • Completion: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The amine spot (low Rf, stains with Ninhydrin) should disappear.

  • Workup (The "Self-Validating" Wash):

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (50 mL). Reason: Removes unreacted amine and Et3N.

    • Wash 2 (Basic): Wash with Saturated

      
       (50 mL). Reason: Removes unreacted Acetyl Chloride (hydrolyzed to acetic acid).
      
    • Wash 3: Brine (50 mL).

  • Isolation: Dry organics over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • The residue is likely >95% pure.[3]

    • For analytical grade: Vacuum distillation (high boiling point) or Flash Column Chromatography (SiO2, Eluent: 20-40% EtOAc/Hexane).

Characterization & Quality Control

The formation of a tertiary amide often results in Rotamers (restricted rotation around the C-N bond), which may cause NMR peaks to appear broadened or doubled at room temperature.

Expected 1H NMR Data (CDCl3, 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationNotes
Allyl Terminal (

)
5.10 – 5.25 ppmMultiplet2HCharacteristic alkene splitting
Allyl Internal (

)
5.75 – 5.90 ppmMultiplet1H
Allyl Methylene (

)
3.80 – 4.00 ppmDoublet/Broad2HMay broaden due to rotamers
Isopropyl Methine (

)
4.10 – 4.80 ppmSeptet/Broad1HShift varies by rotamer
Acetyl Methyl (

)
2.05 – 2.15 ppmSinglet3HDistinct sharp singlet
Isopropyl Methyls (

)
1.10 – 1.25 ppmDoublet6H

Troubleshooting & Expert Insights

  • Low Yield in Step 1?

    • Cause: Formation of quaternary ammonium salts (double alkylation).

    • Fix: Increase the ratio of Isopropylamine to Allyl Bromide to 5:1. The excess amine is easily recovered by distillation.

  • Product is Dark/Colored?

    • Cause: Oxidation of trace amines or polymerization of the allyl group.

    • Fix: Add a radical inhibitor (e.g., BHT, 100 ppm) during the concentration step if the product is intended for storage, although the amide is generally stable.

  • NMR shows "Impurities"?

    • Check: Before assuming impurities, heat the NMR tube to 50°C. If the "double" peaks coalesce into single sharp peaks, they are rotamers, not impurities.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Organic Syntheses. N-Allyl-N-benzylamine. Org. Synth. 2013 , 90, 13-24. (Foundational protocol for synthesizing N-allyl secondary amines).

  • PubChem. N-Isopropylacrylamide (Related Structure Data). National Library of Medicine. (Used for physical property estimation of the isopropyl-amide motif).

  • Cheméo. Isopropylamine, N-allyl- Physical Properties. (Boiling point and CAS data for the intermediate).

  • BenchChem. Protocol for the N-acetylation of amines. (General procedure for acetylation of hindered amines).

Sources

Application

Application Note: HPLC-UV/CAD Method Development and Validation for the Determination of Acetamide, N-(1-methylethyl)-N-2-propenyl-

Introduction & Analytical Challenges Acetamide, N-(1-methylethyl)-N-2-propenyl- (commonly known as N-isopropyl-N-allylacetamide, CAS: 3829-78-5) [1] is a specialized aliphatic amide utilized as a reactive monomer and a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Acetamide, N-(1-methylethyl)-N-2-propenyl- (commonly known as N-isopropyl-N-allylacetamide, CAS: 3829-78-5) [1] is a specialized aliphatic amide utilized as a reactive monomer and a critical synthetic intermediate in the manufacturing of complex active pharmaceutical ingredients (APIs) and agrochemicals. Accurate trace-level quantification of this compound is essential for rigorous process control and impurity profiling.

From a chromatographic perspective, this molecule presents a distinct analytical challenge: it lacks an extended conjugated π-electron system . The isolated alkene and the amide carbonyl groups exhibit weak UV absorbance maxima near 200–210 nm. Relying solely on low-wavelength UV detection often leads to baseline drift, high susceptibility to matrix interferences, and inadequate sensitivity.

To overcome these limitations, this application note details a robust, orthogonal High-Performance Liquid Chromatography (HPLC) method that couples low-wavelength UV detection with a Charged Aerosol Detector (CAD) . As a mass-based, universal detector, CAD provides a uniform response for non-volatile and semi-volatile analytes independent of their optical properties, making it the gold standard for detecting aliphatic amides.

Analytical Strategy & Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to design a method where every parameter is scientifically justified rather than arbitrarily selected. This protocol is built as a self-validating system to ensure absolute data integrity.

  • Orthogonal Detection (UV + CAD): UV detection at 210 nm serves as a primary qualitative tool, but CAD is deployed to provide superior, interference-free sensitivity. Because CAD measures the charge transferred to residual aerosol particles after mobile phase evaporation, it is blind to UV-absorbing solvent impurities, drastically improving the Signal-to-Noise (S/N) ratio for aliphatic compounds.

  • Stationary Phase Selection: A superficially porous (core-shell) C18 column (e.g., 2.6 µm particle size) was selected. The solid core limits longitudinal diffusion (

    
    -term in the van Deemter equation), delivering ultra-high efficiency and sharp peak shapes. Sharper peaks directly translate to higher local concentrations of the analyte in the detector flow cell, maximizing CAD response.
    
  • Mobile Phase Constraints: To monitor at 210 nm, Methanol (UV cutoff ~205 nm) cannot be used due to severe baseline noise. Acetonitrile (UV cutoff ~190 nm) is mandatory. Furthermore, CAD requires strictly volatile mobile phases; non-volatile buffers (like phosphates) will irreversibly foul the detector. Therefore, 0.05% Formic Acid (FA) is utilized to suppress the ionization of the amide, improving peak symmetry while maintaining a low background current in the CAD.

  • Data Processing Note: CAD response is inherently non-linear over wide concentration ranges. To ensure ICH-compliant linearity, the chromatographic data system (CDS) must apply a power-function transformation (PFV) or a quadratic polynomial fit during calibration.

Experimental Protocols

Reagents and Materials
  • Analyte: Acetamide, N-(1-methylethyl)-N-2-propenyl- reference standard (Purity ≥ 99.0%) [1].

  • Solvents: LC-MS Grade Acetonitrile (ACN) and LC-MS Grade Water (18.2 MΩ·cm).

  • Additive: Formic Acid (FA), LC-MS grade.

Chromatographic Conditions

To ensure reproducibility, the system must be equilibrated for at least 30 column volumes prior to the first injection.

ParameterSpecificationCausality / Rationale
Column Core-Shell C18, 100 × 4.6 mm, 2.6 µmHigh efficiency; optimal retention of slightly polar aliphatic amides.
Mobile Phase A Water + 0.05% Formic AcidVolatile additive for CAD compatibility; low UV cutoff.
Mobile Phase B Acetonitrile + 0.05% Formic AcidStrong eluent; maintains baseline stability at 210 nm.
Flow Rate 1.0 mL/minBalances optimal linear velocity with CAD nebulizer efficiency.
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer.
Injection Vol. 5.0 µLPrevents volume overload on the 4.6 mm ID column.
Detection UV at 210 nm & CAD (Evap Temp: 35°C)Orthogonal confirmation; CAD provides the primary quantitative data.
Gradient Program

A gradient is employed to focus the analyte at the head of the column and efficiently wash out late-eluting highly hydrophobic matrix components.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Isocratic hold to focus polar matrix components
2.09010Start of gradient
10.01090Elution of Acetamide, N-(1-methylethyl)-N-2-propenyl-
13.01090Column wash
13.19010Return to initial conditions
18.09010Re-equilibration
Standard and Sample Preparation Workflow
  • Diluent: 90:10 (v/v) Water:Acetonitrile. Crucial Step: The diluent strictly matches the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting/broadening) upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL stock). Dilute to a working concentration of 10 µg/mL.

  • Sample Extraction: Weigh 50.0 mg of the sample matrix into a 10 mL flask. Add 7 mL of diluent and sonicate in a cold water bath for 10 minutes (cold bath prevents thermal degradation of the allyl group). Make up to volume.

  • Clarification: Centrifuge at 10,000 rpm for 5 min, then filter through a 0.22 µm PTFE syringe filter. Note: PTFE is mandatory; Nylon filters may leach extractables that appear as ghost peaks in the CAD chromatogram.

Method Validation Summary

This method was validated in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2], ensuring it is fit for its intended purpose across the product lifecycle.

System Suitability Testing (SST)

Before sample analysis, the system must self-validate using six replicate injections of the 10 µg/mL working standard:

  • %RSD of Peak Area: ≤ 2.0% (Confirms injection precision and CAD nebulizer stability).

  • Tailing Factor (

    
    ):  0.8 – 1.5 (Confirms absence of secondary secondary interactions).
    
  • Theoretical Plates (

    
    ):  ≥ 10,000 (Confirms column integrity).
    
Validation Metrics (CAD Data)
Validation ParameterResult / CriteriaICH Q2(R2) Compliance Note
Specificity No interference at

Confirmed via forced degradation (Acid, Base, Peroxide, Heat). Peak purity > 99%.
Linearity (Range) 0.5 µg/mL to 50 µg/mL

(Using Power-Function transformation for CAD).
LOD (Limit of Detection) 0.05 µg/mLS/N

3:1 (Empirically verified via serial dilution).
LOQ (Limit of Quantitation) 0.15 µg/mLS/N

10:1 (Precision at LOQ

5.0% RSD).
Method Precision %RSD = 1.2%Based on 6 independent sample preparations at 100% test concentration.
Accuracy (Recovery) 98.5% – 101.2%Spiked at 50%, 100%, and 150% levels; matrix effects evaluated.

Visualizations

Method Development & Orthogonal Rationale

MethodDev A Target Analyte: Acetamide, N-(1-methylethyl)-N-2-propenyl- B Physicochemical Profiling (Weak UV chromophore, Aliphatic Amide) A->B C Detector Selection Orthogonal Approach Required B->C D UV Detection (210 nm) Mandates low-UV cutoff solvents C->D E Charged Aerosol Detection (CAD) Universal detection, mandates volatile buffers C->E F Chromatographic Optimization Core-Shell C18, H2O/ACN + 0.05% FA D->F E->F G CDS Data Processing Apply Power-Function Fit for CAD Linearity F->G H Final Method Validation (ICH Q2(R2) Compliant) G->H

Caption: Logical workflow for HPLC method development targeting weak UV-absorbing aliphatic amides.

Sample Preparation and Specificity (Forced Degradation) Workflow

SamplePrep A API / Matrix Containing Impurity B Extraction (90:10 H2O:ACN, Cold Sonicate) A->B E ICH Forced Degradation (Acid, Base, H2O2, Thermal) A->E C Clarification (10,000 rpm & 0.22 µm PTFE) B->C G HPLC-UV/CAD Analysis & Peak Purity C->G F Neutralization & Quenching E->F F->G

Caption: Sample preparation and ICH-compliant forced degradation pathways for specificity validation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77447, Acetamide, N-(1-methylethyl)-N-2-propenyl-. Retrieved from:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Guideline Q2(R2) on Validation of Analytical Procedures. Step 2b. Retrieved from:[Link]

Method

GC-MS parameters for analyzing N-(1-methylethyl)-N-2-propenyl- derivatives

Application Note: High-Sensitivity GC-MS Profiling of N-(1-methylethyl)-N-2-propenyl- Derivatives Executive Summary & Scientific Rationale The structural moiety N-(1-methylethyl)-N-2-propenyl- (commonly referred to as N-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity GC-MS Profiling of N-(1-methylethyl)-N-2-propenyl- Derivatives

Executive Summary & Scientific Rationale

The structural moiety N-(1-methylethyl)-N-2-propenyl- (commonly referred to as N-isopropyl-N-allyl ) represents a critical secondary amine substructure found in various pharmaceutical intermediates, specific herbicide classes, and as a degradation product of designer tryptamines (e.g., N-isopropyl-N-allyl-tryptamine).

Analyzing compounds containing this group—specifically the parent amine N-isopropyl-N-allylamine (IPAA) —presents two significant chromatographic challenges:

  • High Polarity & Basicity: The free secondary amine interacts strongly with silanol groups in GC column stationary phases, leading to severe peak tailing and irreversible adsorption.

  • High Volatility: Low molecular weight amines (IPAA MW ≈ 99 g/mol ) are often lost during solvent evaporation steps or co-elute with solvent fronts.

The Solution: This protocol utilizes Chemical Derivatization with Heptafluorobutyric Anhydride (HFBA). This reaction converts the polar N-isopropyl-N-allyl amine into a volatile, non-polar N-isopropyl-N-allyl-heptafluorobutyramide . This derivative exhibits excellent gas chromatographic properties and a distinct mass spectral signature suitable for trace-level quantification (ppb range).

Reaction Mechanism & Workflow

The core of this method is the acylation of the secondary nitrogen. We select HFBA over Trifluoroacetic Anhydride (TFAA) because the heptafluorobutyryl group adds significant mass (197 Da), shifting the molecular ion into a higher, cleaner mass range (m/z > 200), away from low-mass solvent background noise.

Reaction:



Figure 1: Analytical Workflow Diagram

G Sample Sample Matrix (API, Plasma, Reaction Mix) Extract Liquid-Liquid Extraction (DCM or MTBE, pH > 10) Sample->Extract Basify to liberate free amine Dry Drying Step (Anhydrous Na2SO4) Extract->Dry Remove water traces Deriv Derivatization Reagent: HFBA Catalyst: Pyridine Dry->Deriv 50µL Extract + 25µL HFBA Quench Quench & Wash (Phosphate Buffer pH 7.0) Deriv->Quench Remove excess acid GCMS GC-MS Analysis (SIM Mode) Quench->GCMS Inject Organic Layer

Caption: Step-by-step workflow for the isolation and HFBA-derivatization of N-isopropyl-N-allyl moieties prior to GC-MS analysis.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-isopropyl-N-allylamine (Custom synthesis or purified from reaction).

  • Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA), >99% purity.

  • Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), LC-MS grade.

  • Base: Pyridine (anhydrous).

Sample Preparation (Standardized)
  • Extraction: Aliquot 1.0 mL of sample. Adjust pH to >10 using 1M NaOH to ensure the amine is in the free base form.

  • LLE: Extract with 2.0 mL of Ethyl Acetate. Vortex for 2 mins; Centrifuge at 3000 rpm for 5 mins.

  • Transfer: Transfer 1.0 mL of the organic supernatant to a clean, dry reaction vial.

  • Derivatization:

    • Add 50 µL of Pyridine (catalyst/acid scavenger).

    • Add 50 µL of HFBA .

    • Cap tightly and incubate at 60°C for 30 minutes .

  • Cleanup: Evaporate to dryness under Nitrogen (gentle stream) to remove excess HFBA acid byproducts. Reconstitute in 200 µL of Ethyl Acetate.

    • Note: Direct injection is possible if excess HFBA is removed via a buffer wash (Phosphate buffer pH 7.0), but evaporation is preferred for trace concentration.

GC-MS Instrument Parameters

The following parameters are optimized for an Agilent 7890B/5977B system but are transferable to Shimadzu (QP-Series) or Thermo (Trace/ISQ) systems.

Table 1: Gas Chromatography Conditions
ParameterSettingRationale
Column DB-5ms UI (30m × 0.25mm × 0.25µm)Ultra-Inert phase prevents adsorption of amide derivatives.
Inlet Mode Splitless (1.0 min purge)Maximizes sensitivity for trace impurities.
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium (Constant Flow: 1.2 mL/min)Maintains optimal linear velocity for separation.
Injection Vol 1.0 µLStandard volume to prevent backflash.
Oven Program Initial: 60°C (Hold 1 min)Focuses volatiles at the head of the column.
Ramp 1: 20°C/min to 200°CRapidly elutes the target derivative.
Ramp 2: 40°C/min to 300°C (Hold 3 min)Cleans column of matrix high-boilers.
Transfer Line 280 °CPrevents condensation before the ion source.
Table 2: Mass Spectrometry Parameters (EI)
ParameterSettingRationale
Source Temp 230 °CStandard EI source temperature.
Quad Temp 150 °CMaintains mass filter stability.
Ionization EI (70 eV)Standard ionization for library matching.
Acquisition SIM / Scan (Synchronous)SIM for quantitation; Scan for confirmation.
Scan Range m/z 40 – 450Covers fragments and molecular ion.
Solvent Delay 3.5 minProtects filament from solvent/reagent peak.

Data Analysis & Fragmentation Logic

Understanding the fragmentation of the N-isopropyl-N-allyl-HFBA derivative is crucial for confirmation.

Molecular Formula of Derivative:

  • Parent Amine:

    
     (MW 99)
    
  • Added Group:

    
     (Mass 197) - 
    
    
    
    (Mass 1) = Net +196
  • Derivative MW: 295 Da[1]

Key Fragmentation Pathways:

  • Alpha-Cleavage (Isopropyl): Loss of a methyl group (

    
    , 15 Da) from the isopropyl chain is the most favorable pathway.
    
  • Perfluoroalkyl Cleavage: The

    
     group often cleaves to yield 
    
    
    
    (
    
    
    ) or
    
    
    (
    
    
    ).
  • Allylic Cleavage: While less dominant than alpha-cleavage in amides, loss of the allyl radical can occur, but usually, the charge remains on the nitrogen fragment.

Table 3: Diagnostic Ions for SIM Mode
Ion (m/z)TypePurpose
280 Base Peak (

)
Quantifier. Loss of methyl from isopropyl group.
295 Molecular Ion (

)
Qualifier. Confirms intact molecule.
169 Fragment (

)
Qualifier. Confirms HFBA derivatization.
254 Fragment (

)
Qualifier. Loss of allyl group (rare, but specific).
Figure 2: Fragmentation Pathway (DOT)

Fragmentation M Molecular Ion (m/z 295) M_Me [M - CH3]+ (m/z 280) Base Peak M->M_Me α-Cleavage (Isopropyl) C3F7 C3F7+ (m/z 169) M->C3F7 Inductive Cleavage CF3 CF3+ (m/z 69) C3F7->CF3 Fragmentation

Caption: Primary Electron Ionization (EI) fragmentation pathways for the N-isopropyl-N-allyl-HFBA derivative.

Quality Assurance & Troubleshooting

  • Self-Validation Step: Inject a "Reagent Blank" (Ethyl Acetate + HFBA + Pyridine) to identify background peaks. HFBA often produces peaks at m/z 69 and 169; ensure these do not interfere with the retention time of the analyte.

  • Linearity: The method typically demonstrates linearity from 10 ng/mL to 1000 ng/mL (

    
    ).[2]
    
  • Carryover: Due to the "sticky" nature of the underivatized amine, ensure the derivatization reaction is complete. If tailing peaks are observed at the derivative retention time, increase reaction time or temperature to 70°C.

References

  • Lin, D. L., et al. (1997). "Derivatization procedures for the detection of amphetamine-type stimulants by GC-MS." Journal of Food and Drug Analysis, 5(4), 365-372. Link

  • Kataoka, H. (1996). "Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis." Journal of Chromatography A, 733(1-2), 19-34. Link

  • Agilent Technologies. (2020).[1] "GC/MS Analysis of Nitrosamine Impurities in Drug Products." Application Note 5994-1653EN. Link

  • Sigma-Aldrich. (2023). "Acylation Reagents for GC Derivatization: HFBA and TFAA Protocols." Technical Bulletin. Link

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A, 844(1-2), 1-22. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Acetamide, N-(1-methylethyl)-N-2-propenyl-

Welcome to the Technical Support Center for the synthesis of Acetamide, N-(1-methylethyl)-N-2-propenyl- (commonly known as N-Allyl-N-isopropylacetamide). As a Senior Application Scientist, I have designed this guide to h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Acetamide, N-(1-methylethyl)-N-2-propenyl- (commonly known as N-Allyl-N-isopropylacetamide). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the two most robust synthetic pathways for this sterically hindered tertiary amide.

Our protocols are built on the principles of causality and self-validating experimental design. Rather than just telling you what to do, this guide explains why specific reagents, solvents, and catalysts are critical for driving your yields to >90%.

Route A: N-Alkylation of N-isopropylacetamide

The Scientific Causality: Amides are inherently weak nucleophiles due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group. To achieve N-alkylation, the amide must be completely deprotonated to form a highly nucleophilic amidate anion. This requires a strong base like Sodium Hydride (NaH) and a polar aprotic solvent like Dimethylformamide (DMF)[1]. DMF is critical because it effectively solvates the sodium cation, leaving the amidate "naked" and highly reactive for the subsequent SN2 attack on allyl bromide.

FAQ & Troubleshooting

Q: Why is my yield consistently below 50% despite using an excess of allyl bromide? A: The most common culprit is moisture. NaH rapidly degrades in the presence of atmospheric moisture, and DMF readily absorbs water, leading to base-consuming hydrolysis at elevated temperatures. If your base is depleted, deprotonation is incomplete. Solution: Strictly utilize anhydrous DMF, flame-dried glassware, and perform the deprotonation step under an inert argon atmosphere.

Q: I am observing a side product with a different retention time but the identical mass. What is it? A: You are likely observing the O-alkylated kinetic product (an O-allyl imidate). While N-alkylation is the thermodynamically favored product, O-alkylation can occur if the solvent is not polar enough to separate the Na+ ion pair. Solution: Ensure you are using DMF rather than less polar solvents like THF, and maintain the reaction at room temperature rather than heating it excessively, which can drive side reactions.

Quantitative Data: Solvent & Base Optimization
BaseSolventTemp (°C)Yield (%)Mechanistic Observation
K2CO3Acetone50<20Base is too weak; incomplete deprotonation.
NaHTHF0 to 6565Sluggish SN2 kinetics; minor O-alkylation observed.
NaH DMF 0 to 25 >90 Rapid reaction; high N-alkylation selectivity[1].
Experimental Protocol: The NaH/DMF Method
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

  • Base Washing: Add 1.2 equivalents of NaH (60% dispersion in mineral oil). Wash the NaH twice with anhydrous hexanes under argon to remove the mineral oil, decanting the hexanes carefully.

  • Solvation: Suspend the washed NaH in 50 mL of anhydrous DMF and cool the flask to 0 °C in an ice bath.

  • Deprotonation: Dissolve 1.0 equivalent of N-isopropylacetamide in 20 mL of anhydrous DMF. Add this dropwise to the NaH suspension over 15 minutes. Stir for 30 minutes at 0 °C until H2 gas evolution ceases.

  • Alkylation: Add 1.2 equivalents of allyl bromide dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow Visualization

NAlkylation A N-isopropylacetamide (Strictly Anhydrous) B NaH in DMF (0°C, Ar atmosphere) A->B C Sodium Amidate Formation (H2 gas evolution) B->C Deprotonation D Allyl Bromide Addition (Dropwise, 0°C to RT) C->D E Thermodynamic N-Alkylation D->E SN2 Attack F Aqueous Quench & Extraction E->F G Acetamide, N-(1-methylethyl)-N-2-propenyl- (Target Product) F->G Purification

Caption: Workflow for the thermodynamic N-alkylation of N-isopropylacetamide using NaH in DMF.

Route B: Acylation of N-isopropylallylamine

The Scientific Causality: Synthesizing this compound via the acylation of N-isopropylallylamine with acetyl chloride presents a different challenge: steric hindrance[2]. Secondary amines with bulky substituents (like the isopropyl group) are sluggish nucleophiles. To overcome this activation energy barrier, 4-Dimethylaminopyridine (DMAP) is deployed as a nucleophilic catalyst. DMAP rapidly attacks acetyl chloride to form an ultra-reactive N-acylpyridinium ion pair, which the hindered amine can easily attack[3]. Triethylamine (TEA) acts as an auxiliary base to neutralize the resulting HCl[4].

FAQ & Troubleshooting

Q: The reaction stalls at 60-70% conversion. How can I drive it to completion? A: The steric bulk of the isopropyl and allyl groups prevents the secondary amine from efficiently attacking the acetyl chloride directly[4]. Solution: Add 5-10 mol% of DMAP. The DMAP catalyst bypasses the steric barrier by forming an intermediate that is vastly more electrophilic than the parent acyl chloride[3].

Q: Why is my crude product contaminated with amine salts or exhibiting a strong pyridine odor? A: TEA·HCl has limited solubility in Dichloromethane (DCM) and can contaminate the organic phase if the aqueous washes are insufficient[4]. Furthermore, residual DMAP/pyridine can linger. Solution: Implement a strict sequential washing protocol: dilute aqueous HCl (removes TEA/DMAP), followed by dilute aqueous NaHCO3 (neutralizes acid), and finally an aqueous CuSO4 wash (chelates and removes trace pyridine derivatives)[4].

Quantitative Data: Catalyst & Base Optimization
BaseCatalystSolventTime (h)Yield (%)Mechanistic Observation
TEA (1.1 eq)NoneDCM1260Reaction stalls due to steric hindrance[4].
Pyridine (1.1 eq)NoneDCM1265Pyridinium intermediate forms, but kinetics remain slow.
TEA (1.5 eq) DMAP (0.05 eq) DCM 2 >95 Complete conversion; rapid N-acylpyridinium catalysis[3].
Experimental Protocol: The DMAP-Catalyzed Acylation Method
  • Preparation: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of N-isopropylallylamine and 1.5 equivalents of Triethylamine (TEA) in 50 mL of anhydrous DCM.

  • Catalyst Addition: Add 0.05 equivalents of DMAP to the solution. Stir under a nitrogen atmosphere and cool the flask to 0 °C in an ice bath.

  • Acylation: Dissolve 1.1 equivalents of Acetyl Chloride in 10 mL of DCM. Add this solution dropwise over 20 minutes to prevent exothermic spikes and minimize ketene formation.

  • Reaction: Remove the ice bath and let the reaction stir at room temperature for 2 hours. Monitor completion via TLC (ninhydrin stain is highly effective for detecting residual secondary amines).

  • Sequential Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 1M aqueous HCl (50 mL) to remove unreacted amine and TEA.

    • Saturated aqueous NaHCO3 (50 mL) to neutralize the organic layer.

    • 10% aqueous CuSO4 (50 mL) to chelate and extract residual DMAP.

  • Isolation: Dry the organic phase over anhydrous MgSO4, filter, and evaporate the DCM under reduced pressure to yield the pure amide.

Mechanistic Visualization

DMAPMechanism A Acetyl Chloride C N-Acylpyridinium Ion (Highly Reactive Electrophile) A->C Nucleophilic Attack B DMAP Catalyst B->C E Tetrahedral Intermediate C->E Amine Attack D N-isopropylallylamine (Sterically Hindered) D->E F Target Amide Product + Protonated DMAP E->F Collapse H DMAP Regenerated + TEA-HCl Salt F->H Deprotonation G Triethylamine (TEA) G->H H->B Catalyst Recycling

Caption: Mechanistic pathway of the DMAP-catalyzed acylation of sterically hindered N-isopropylallylamine.

References

Sources

Optimization

Resolving peak tailing in HPLC analysis of Acetamide, N-(1-methylethyl)-N-2-propenyl-

Topic: Resolving Peak Tailing and Splitting in Tertiary Amides Ticket ID: #AMIDE-ROT-001 Status: Open Analyst: Senior Application Scientist[1] Executive Summary You are encountering peak shape issues (tailing, broadening...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing and Splitting in Tertiary Amides Ticket ID: #AMIDE-ROT-001 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

You are encountering peak shape issues (tailing, broadening, or splitting) with Acetamide, N-(1-methylethyl)-N-2-propenyl- (also known as N-isopropyl-N-allylacetamide).[1]

Immediate Diagnosis: While silanol interactions are a common cause of tailing, this specific molecule is a tertiary amide with bulky substituents (isopropyl).[1] The most likely root cause is restricted rotation around the C-N amide bond (Rotamerism) , not simple column adsorption. This is a kinetic phenomenon, not a thermodynamic one, and requires thermal optimization rather than just pH adjustment.[1]

Part 1: Diagnostic Logic (Visual Guide)

Before modifying your mobile phase, determine if you are fighting Chemistry (Silanols) or Physics (Rotamers).[1] Use the logic tree below.

TroubleshootingLogic Start Symptom: Distorted Peak CheckTemp Step 1: Run at 50°C Start->CheckTemp Result1 Peak Sharpens/Merges? CheckTemp->Result1 Rotamer Diagnosis: Rotamer Effect (Kinetic Issue) Result1->Rotamer Yes (Significant Improvement) Silanol Diagnosis: Silanol Activity (Surface Chemistry) Result1->Silanol No (Tail persists) ActionRot Action: Optimize Temperature (>45°C) to reach coalescence Rotamer->ActionRot ActionSil Action: Change Column (End-capping) or Lower pH Silanol->ActionSil

Figure 1: Diagnostic logic tree to distinguish between rotameric splitting and silanol-based tailing.

Part 2: The "Rotamer Trap" (Detailed Technical Insight)

Q: Why does my peak look like two merging peaks or have a "shelf" (Batman shape)?

A: You are likely observing the interconversion of cis and trans rotamers on the timescale of the separation.

The Mechanism: Unlike amines, the nitrogen atom in an amide is conjugated with the carbonyl group.[2] This resonance creates a partial double-bond character between the Carbon and Nitrogen (C-N), restricting free rotation.[3]

  • The Analyte: Your molecule has two different groups on the nitrogen: an Isopropyl group and an Allyl group.

  • The Conflict: Because these groups are different, the E (trans) and Z (cis) conformers interact differently with the C18 stationary phase.

  • The Symptom: At room temperature (25°C), the energy barrier for rotation is high enough that the molecules don't rotate freely, but low enough that they interconvert while moving through the column. This results in peak broadening or a "saddle" shape between two unresolved peaks.[4]

The Solution: Thermal Coalescence By increasing the column temperature, you add energy to the system, increasing the rate of rotation. Once the rotation becomes faster than the chromatographic timescale, the two peaks collapse (coalesce) into a single, sharp Gaussian peak.

Part 3: Experimental Protocols
Protocol A: Temperature Coalescence Study (Primary Fix)

Use this protocol to determine the optimal operating temperature.

Prerequisites:

  • Column: C18 or C8 (Standard 150mm or 100mm).[1]

  • Mobile Phase: Isocratic (e.g., 50:50 ACN:Water) is best for diagnosis to keep retention constant.[1]

Step-by-Step:

  • Baseline: Inject sample at 25°C . Record peak width at half height (

    
    ) and Tailing Factor (
    
    
    
    ).[1][5]
  • Increment: Increase column oven temperature to 35°C . Equilibrate for 15 mins. Inject.

  • Increment: Increase to 45°C . Equilibrate. Inject.

  • Increment: Increase to 55°C (Ensure column max temp is not exceeded). Equilibrate. Inject.

  • Analysis: Overlay the chromatograms.

    • Success Criteria: The peak should narrow significantly, and any "splitting" should disappear as temperature rises.

Data Interpretation Table:

TemperaturePeak Shape ObservationDiagnosis
25°C Broad, split, or "shouldered"Slow exchange (Rotamers distinct).[1]
40°C "Batman" shape (saddle)Intermediate exchange.[1]
55°C+ Sharp, single peakFast exchange (Coalescence achieved).[1]
Protocol B: Mitigating Silanol Interactions (Secondary Fix)

If high temperature improves the peak but a "tail" persists at the very end, you have secondary silanol interactions.

Q: Should I add Triethylamine (TEA) to the mobile phase? A: No. Unlike amines, amides are neutral at pH 2–8. They do not carry a positive charge that ion-exchanges with silanols.[1] Adding TEA is unnecessary and contaminates the system.

The Mechanism: Amides act as Hydrogen Bond Acceptors (via the Carbonyl Oxygen). They H-bond to free acidic silanols (Si-OH) on the silica surface.[1]

Step-by-Step Optimization:

  • Switch Column: Move to a "hybrid" particle column (e.g., Waters XBridge, Agilent Zorbax Bonus-RP) or a heavily "end-capped" column.[1] These have fewer free silanols.[1]

  • Lower pH: Adjust aqueous mobile phase to pH 2.5 - 3.0 (using Formic Acid or Phosphate buffer).

    • Why? This suppresses the ionization of silanols (keeping them as Si-OH is better than Si-O- for some interactions, though for amides, steric protection via end-capping is more critical).[1]

  • Solvent Choice: Methanol often masks silanols better than Acetonitrile due to its own H-bonding capability.[1] Try substituting ACN with MeOH if backpressure allows.[1]

Part 4: Visualizing the Mechanism

The following diagram illustrates the equilibrium process occurring inside your column.

RotamerMechanism cluster_0 Restricted Rotation (Room Temp) cluster_1 Chromatographic Result cluster_2 High Temperature (>50°C) Rotamer1 Rotamer A (Isopropyl cis to O) Rotamer2 Rotamer B (Allyl cis to O) Rotamer1->Rotamer2 Slow Exchange FastExchange Rapid Rotation (Coalescence) Rotamer1->FastExchange Heat PeakShape Split/Broad Peak (Non-Gaussian) Rotamer2->PeakShape SharpPeak Single Sharp Peak FastExchange->SharpPeak

Figure 2: The effect of temperature on amide bond rotation and resulting chromatographic peak shape.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I just integrate the two peaks separately? A: Do not do this. The ratio of the two peaks is temperature-dependent and they are the same chemical substance. Integrating them separately will lead to irreproducible quantitation.[1] You must force coalescence to integrate them as one.[1]

Q: Will the high temperature degrade my N-isopropyl-N-allylacetamide? A: Amides are generally very stable.[1] 50°C–60°C is standard for HPLC and unlikely to cause hydrolysis unless the pH is extremely high (>10) or low (<1). Verify stability by re-injecting a standard after 24 hours.

Q: Why does the peak tailing look worse in Acetonitrile than Methanol? A: Methanol is a protic solvent. It can hydrogen-bond with the residual silanols on the column surface, effectively "blocking" them from interacting with your amide analyte. Acetonitrile is aprotic and does not offer this shielding effect.[1]

References
  • Geffe, M., et al. (2014).[1][6] "Chromatographically separable rotamers of an unhindered amide."[7] Beilstein Journal of Organic Chemistry, 10, 701–706.[1][6]

  • Dolan, J. (2025).[1][2][8] "How Does Column Temperature Affect HPLC Resolution?" Chrom Tech, Inc.[1]

  • Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC?" Phenomenex.[1][9]

  • Element Lab Solutions. (2025).[1] "Peak Tailing in HPLC: Causes and Remediation." Element.[1]

  • PubChem. (2025).[1][10] "N-Allylacetamide Compound Summary." National Library of Medicine.[1]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for N-Isopropyl-N-Allylacetamide Extraction

Executive Summary & Molecule Profile You are likely isolating N-isopropyl-N-allylacetamide , a tertiary amide often synthesized via the acetylation of N-isopropyl-N-allylamine.[1] This molecule presents a specific set of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

You are likely isolating N-isopropyl-N-allylacetamide , a tertiary amide often synthesized via the acetylation of N-isopropyl-N-allylamine.[1] This molecule presents a specific set of physicochemical challenges: it is moderately lipophilic but possesses a polar amide core that can lead to aqueous retention and emulsion formation.[1]

Target Molecule Profile:

Property Value / Characteristic Implication for Extraction
LogKow (Partition Coeff.) ~2.36 (Predicted) Favors organic phase, but not exclusively.[1] Significant loss to water possible if volume ratios are high.[1]
Boiling Point >200°C (est. atm) Non-volatile. Safe to use rotary evaporation for solvent removal.[1]
H-Bond Capacity Acceptor (C=O), No Donor Good solubility in EtOAc, DCM, MeTHF. Poor solubility in pure alkanes (Hexane).

| Key Impurity | N-isopropyl-N-allylamine | Basic (


 ~10).[1] Can be removed via pH manipulation.[1] |

Troubleshooting Matrix: The "Why" and "How"

Use this matrix to diagnose your current extraction failure mode.

SymptomProbable CauseTechnical Solution
Low Yield (<70%) Aqueous Partitioning: The amide has a water solubility of ~0.04 M. It is being lost in the aqueous washes.[1]Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, reducing the solubility of the organic amide (Salting-out effect).
Emulsion Formation Surfactant Behavior: The amide + unreacted amine + aqueous base creates a surfactant system.Filter & Brine: Filter the biphasic mixture through a Celite pad to break physical emulsions, then add saturated brine. Avoid vigorous shaking; use gentle inversion.[1]
Amine Contamination pH Mismanagement: The starting amine co-extracts because the pH is too high (neutral/basic).Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid.[1] The amine protonates (

) and migrates to the water; the amide remains organic.
Oil "Crashing" Out Non-Polar Solvent: Using Hexane/Heptane as the primary extraction solvent.Polarity Adjustment: Switch to Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Use Heptane only for crystallization after extraction.[1]

Solvent Selection Logic (Green & Efficient)

We prioritize solvents based on solubility parameters , Green Chemistry principles (GSK/Sanofi guides), and selectivity .

Decision Framework

While Dichloromethane (DCM) is the traditional solvent for amides, it is hazardous and environmentally persistent. Modern protocols favor 2-MeTHF or Ethyl Acetate .[1]

SolventSelection Start Start: Solvent Selection Solubility Check Solubility Requirement (LogP ~2.36) Start->Solubility Green Is Green/Sustainable Compliance Required? Solubility->Green DCM Dichloromethane (DCM) (High Solubility, Toxic) Use only if others fail. Green->DCM No (Legacy) MeTHF 2-MeTHF (Best Balance: Hydrophobic, Good Amide Solubility) Green->MeTHF Yes (Preferred) EtOAc Ethyl Acetate (Standard, cheap, but absorbs water) Green->EtOAc Yes (Standard) MTBE MTBE (Good for preventing water drag-over) EtOAc->MTBE If drying is difficult

Figure 1: Solvent Selection Decision Tree based on polarity and sustainability requirements.

Comparative Solvent Data
SolventSustainability Score (GSK)Water MiscibilityRecommendation
2-MeTHF RecommendedLowTop Choice. Excellent separation from water; cleaner phase cuts.[1]
Ethyl Acetate RecommendedModerateStandard. Good solubility, but pulls water (requires drying agent).
DCM HazardousLowAvoid. Use only if the amide precipitates in other solvents.
Toluene ProblematicVery LowAlternative. Good for scale-up, but harder to remove (high BP).

Validated Extraction Protocol

This protocol is designed to be a self-validating system . It includes checkpoints to ensure purity and yield before you move to the next step.

Reagents Required:
  • Extraction Solvent: 2-MeTHF (Preferred) or Ethyl Acetate.[1]

  • Wash Solution A: 1M HCl (or 10% Citric Acid for acid-sensitive substrates).[1]

  • Wash Solution B: Saturated NaCl (Brine).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Quench & Dilute:

    • Quench your reaction mixture with water.[1][2][3]

    • Dilute with Solvent (Ratio: 1:1 Organic to Aqueous volume).

  • Phase Separation (The "Cut"):

    • Agitate and let settle.

    • Checkpoint: If an emulsion forms, add solid NaCl until saturation. This increases the density difference.

  • The Acid Wash (Crucial for Purity):

    • Wash the organic layer with Wash Solution A (1M HCl).

    • Mechanism: The impurity (N-isopropyl-N-allylamine) is protonated to its ammonium salt and moves to the aqueous layer.[1] The amide stays in the organic layer.

    • Validation: Spot the organic layer on TLC.[1] The baseline amine spot should disappear.

  • The Brine Wash (Crucial for Drying):

    • Wash the organic layer with Wash Solution B (Brine).

    • This removes dissolved water and traces of acid.[1]

  • Drying & Concentration:

    • Dry over

      
       for 15 minutes. Filter.
      
    • Concentrate via rotary evaporation (

      
      , vacuum).[1]
      

ExtractionWorkflow Rxn Reaction Mixture (Amide + Amine + Solvent) AcidWash Acid Wash (1M HCl) TARGET: Remove Amine Rxn->AcidWash PhaseSplit Phase Separation AcidWash->PhaseSplit OrgPhase Organic Phase (Contains Amide) PhaseSplit->OrgPhase AqPhase Aqueous Phase (Contains Amine Salt) PhaseSplit->AqPhase Brine Brine Wash (Remove Water/Acid) OrgPhase->Brine Dry Dry (Na2SO4) & Evaporate Brine->Dry

Figure 2: Purification workflow focusing on amine removal via acid wash.

Frequently Asked Questions (FAQs)

Q: I used Ethyl Acetate and my yield is only 50%. Where is my product? A: Check the aqueous layer.[1][4] With a LogP of 2.36, if you used a large volume of water for washing, the amide partitioned into the water. Solution: "Back-extract" the combined aqueous layers with fresh Ethyl Acetate (2x) and combine all organic fractions.

Q: Can I use Hexane to extract this amide? A: Likely not efficiently.[1] While the isopropyl and allyl groups are lipophilic, the amide bond is polar. Hexane is too non-polar.[1] Use a mixture of Hexane:EtOAc (e.g., 4:1) if you specifically need to exclude very polar impurities, but pure Hexane will result in poor recovery.

Q: The oil obtained is colored (yellow/brown). How do I clean it? A: Amides are typically colorless.[1] Color often comes from oxidation products of the amine.[1]

  • Dissolve the oil in a small amount of EtOAc.[1]

  • Add Activated Charcoal (10% w/w).

  • Heat gently (40°C) for 30 mins.

  • Filter through Celite.[1]

References

  • EPA CompTox Chemicals Dashboard. (2025). 2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- (CAS 10542-47-9) Physicochemical Properties.[1][5]Link

  • Henderson, R. K., et al. (2011).[6] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection.[1][6] Green Chemistry, 13, 854-862.[1] Link

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.[1][7][8] Organic Process Research & Development, 17(12), 1517–1525. Link

  • Rezaee, M., et al. (2006). Determination of organic compounds in water using dispersive liquid–liquid microextraction.[1][9] Journal of Chromatography A, 1116(1-2), 1-9.[1] (Reference for Salting-out mechanics). Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectral Interpretation of Acetamide, N-(1-methylethyl)-N-2-propenyl-

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique, offering profound insights into molecular architecture. This guide provides an in-depth, technical analysis of the 1H NMR spectrum of Acetamide, N-(1-methylethyl)-N-2-propenyl-, a tertiary amide with functionalities relevant to contemporary pharmaceutical and chemical research. Beyond a mere spectral assignment, this document delves into the nuanced complexities arising from the molecule's inherent structural features, most notably the phenomenon of rotational isomerism. Furthermore, we will objectively compare the diagnostic power of 1H NMR with alternative analytical methodologies, providing a holistic perspective on its role in structural verification.

The Structural Landscape: Unveiling the Proton Environments

To interpret the 1H NMR spectrum of Acetamide, N-(1-methylethyl)-N-2-propenyl-, we must first dissect its molecular structure and identify the distinct proton environments. The molecule comprises three key fragments: an N-isopropyl group, an N-allyl group, and an acetyl group, all covalently bound to a central nitrogen atom.

Figure 1: Chemical Structure of Acetamide, N-(1-methylethyl)-N-2-propenyl-

G cluster_0 Resonance in the Amide Bond cluster_1 Consequence in 1H NMR Structure_1 R-C(=O)-NR'R'' Structure_2 R-C(O⁻)=N⁺R'R'' Structure_1->Structure_2 Resonance Restricted_Rotation Restricted C-N Bond Rotation Structure_2->Restricted_Rotation leads to Rotamers Presence of Rotational Isomers (Rotamers) Restricted_Rotation->Rotamers Signal_Doubling Doubling or Broadening of NMR Signals Rotamers->Signal_Doubling

Caption: The impact of amide resonance on the 1H NMR spectrum.

Predicted 1H NMR Spectrum: A Detailed Analysis

Based on established chemical shift values and coupling constants for analogous structural motifs, we can predict the 1H NMR spectrum of Acetamide, N-(1-methylethyl)-N-2-propenyl-. [1][2][3][4][5][6]The presence of rotamers will likely lead to two sets of signals for the protons of the N-isopropyl and N-allyl groups, as well as the acetyl methyl protons. The relative intensity of these sets of signals will depend on the population of each rotamer.

Proton Label Description Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
(a) Acetyl CH₃~2.1Singlet (s)-
(b) Isopropyl CH~3.5 - 4.5Septet (sept) or multiplet (m)³J ≈ 7 Hz
(c) Isopropyl CH₃~1.1 - 1.3Doublet (d)³J ≈ 7 Hz
(d) Allyl CH₂~3.8 - 4.2Doublet (d) or multiplet (m)³J ≈ 5-7 Hz
(e) Allyl CH~5.6 - 6.0Multiplet (m)³J(trans) ≈ 17 Hz, ³J(cis) ≈ 10 Hz, ³J(to CH₂) ≈ 5-7 Hz
(f, g) Allyl =CH₂~5.0 - 5.3Multiplet (m)³J(trans) ≈ 17 Hz, ³J(cis) ≈ 10 Hz, ²J(geminal) ≈ 2 Hz

Detailed Rationale for Predictions:

  • Acetyl Protons (a): The methyl protons of the acetyl group are expected to appear as a singlet in the region of δ 2.1 ppm. [1]Due to the presence of rotamers, it is plausible to observe two closely spaced singlets.

  • N-Isopropyl Protons (b, c): The methine proton (b) will be deshielded by the adjacent nitrogen and should appear as a septet (or a more complex multiplet due to second-order effects) between δ 3.5 and 4.5 ppm. [7]The six methyl protons (c) will appear as a doublet around δ 1.1-1.3 ppm, coupled to the methine proton with a typical coupling constant of approximately 7 Hz. [7][8]The presence of rotamers will likely result in two distinct septets and two distinct doublets.

  • N-Allyl Protons (d, e, f, g): The allyl group presents a more complex spin system. The methylene protons (d), being adjacent to the nitrogen, will be deshielded and are expected to resonate around δ 3.8-4.2 ppm as a doublet coupled to the vinyl methine proton (e). [1]The vinyl methine proton (e) will be further downfield (δ 5.6-6.0 ppm) and will exhibit complex splitting due to coupling with the adjacent methylene protons and the two terminal vinyl protons. The terminal vinyl protons (f, g) will appear in the region of δ 5.0-5.3 ppm and will show geminal coupling to each other, as well as cis and trans coupling to the vinyl methine proton. [9][10]Long-range allylic coupling may also be observed. [11][12]The restricted rotation around the C-N bond will likely cause the appearance of two sets of signals for the entire allyl system.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups. For a tertiary amide, a strong C=O stretch is expected around 1630-1680 cm⁻¹. [13][7][14]Rapid and non-destructive. Confirms the presence of the amide carbonyl group.Provides limited information on the overall molecular connectivity and stereochemistry. Does not readily distinguish between different alkyl substituents.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. The molecular ion peak would confirm the molecular formula. Fragmentation can provide information about the substituents on the nitrogen. [11][15]High sensitivity and provides accurate molecular weight. Fragmentation patterns can support the proposed structure.Does not provide information on the connectivity of isomers. The presence of rotamers is not observable.
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms. Would show distinct signals for the carbonyl carbon, and the carbons of the isopropyl and allyl groups.Complements ¹H NMR by providing information on the carbon skeleton. Can also show signal doubling due to rotamers.Lower sensitivity than ¹H NMR and requires longer acquisition times.

Experimental Protocol: 1H NMR Spectroscopy

Objective: To acquire a high-resolution 1H NMR spectrum of Acetamide, N-(1-methylethyl)-N-2-propenyl- for structural verification.

Materials:

  • Acetamide, N-(1-methylethyl)-N-2-propenyl- (sample)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pipette and bulb

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the TMS signal.

  • Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants of the signals.

Conclusion

The 1H NMR spectrum of Acetamide, N-(1-methylethyl)-N-2-propenyl- presents a rich source of structural information that is both diagnostic and illustrative of fundamental NMR principles. The anticipated spectrum, characterized by distinct signals for the acetyl, N-isopropyl, and N-allyl moieties, is further complicated and enriched by the phenomenon of rotational isomerism, which is expected to result in the doubling of several key resonances. This detailed spectral analysis, when coupled with complementary data from IR and mass spectrometry, provides a robust and self-validating system for the unambiguous structural confirmation of this and similar N,N-disubstituted amides. For researchers in drug development and chemical synthesis, a thorough understanding of these spectral nuances is not merely an academic exercise but a critical component of ensuring molecular integrity and advancing scientific discovery.

References

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Journal of Engineering Sciences and Innovation. (n.d.). NMR studies of rotamers with multi-substituted amides. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • PubMed. (2008, September 19). Acceleration of amide bond rotation by encapsulation in the hydrophobic interior of a water-soluble supramolecular assembly. Retrieved from [Link]

  • Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • YouTube. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). 1 H and 13 C NMR Chemical Shifts and N-Substituent Effects of Some Unsymmetrically N,N-Disubstituted Acetamides. Retrieved from [Link]

  • ScienceDirect. (n.d.). Internal rotation about the C–N bond of amides. Retrieved from [Link]

  • SciSpace. (n.d.). Part II: Ab initio and NMR investigations into the barrier to internal rotation of various oxo. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]

  • De Gruyter. (n.d.). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

  • SciELO México. (n.d.). Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecycopentanes. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Unknown Source. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). N.N-Dimethylacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Unknown Source. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Unknown Source. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR signals of the isopropyl groups in complex [16]at 298 K and 238 K. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Unknown Source. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Retrieved from [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]

  • PraxiLabs. (n.d.). Test for amide | Amide group virtual detection. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the FTIR Identification of N-isopropyl-N-allylacetamide

This guide provides a detailed methodology for the identification of the tertiary amide, N-isopropyl-N-allylacetamide, using Fourier Transform Infrared (FTIR) spectroscopy. As this specific molecule lacks an extensive li...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed methodology for the identification of the tertiary amide, N-isopropyl-N-allylacetamide, using Fourier Transform Infrared (FTIR) spectroscopy. As this specific molecule lacks an extensive library of published spectra, we will deduce its characteristic spectral features by dissecting its constituent functional groups—the tertiary amide, the isopropyl group, and the allyl group. This guide will objectively compare the predicted spectrum with the empirical spectra of closely related secondary and tertiary amides to provide a robust and validated protocol for its unambiguous identification. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise molecular characterization.

The Challenge of Tertiary Amide Identification

Tertiary amides, such as N-isopropyl-N-allylacetamide, present a unique challenge for infrared spectroscopic identification. Unlike primary and secondary amides, they lack an N-H bond. Consequently, their FTIR spectra are devoid of the characteristic N-H stretching and bending vibrations (Amide A and Amide II bands) that are prominent in the 3500-3300 cm⁻¹ and ~1550 cm⁻¹ regions, respectively.[1][2] The primary identifiable feature for all amides is the strong carbonyl (C=O) stretching vibration, known as the Amide I band, which typically appears in the 1680-1630 cm⁻¹ range.[2] However, since many other carbonyl-containing functional groups also absorb in this region, relying on the Amide I band alone is insufficient for positive identification.[1]

Therefore, the definitive identification of N-isopropyl-N-allylacetamide hinges on the precise characterization of the vibrations originating from its unique N-substituents: the isopropyl and allyl groups.

Experimental Protocol: ATR-FTIR Spectroscopy

For liquid samples like N-isopropyl-N-allylacetamide, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by analyzing a thin layer of the sample in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).[3][4]

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Select a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Collection: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum of the clean, empty crystal. This is crucial for removing atmospheric (CO₂ and H₂O) and instrumental interferences.

  • Sample Application: Place a single drop of the neat liquid sample (N-isopropyl-N-allylacetamide or a comparison compound) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the sample spectrum. Co-add a minimum of 32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the collected background to produce a clean absorbance or transmittance spectrum. If necessary, perform a baseline correction.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean_Crystal 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Spectrum Clean_Crystal->Collect_Bkg Dry completely Apply_Sample 3. Apply Liquid Sample Collect_Bkg->Apply_Sample Acquire_Scans 4. Acquire 32+ Scans Apply_Sample->Acquire_Scans Ratio_Spectrum 5. Ratio Against Background Acquire_Scans->Ratio_Spectrum Final_Spectrum 6. Generate Final Spectrum Ratio_Spectrum->Final_Spectrum

Spectral Analysis and Comparison

The FTIR spectrum of N-isopropyl-N-allylacetamide can be predicted by combining the characteristic bands of its three core components. We will compare this predicted fingerprint against the actual spectra of structurally similar amides to highlight the unique identifying features.

Predicted FTIR Bands for N-isopropyl-N-allylacetamide

The structure combines a tertiary amide, an allyl group, and an isopropyl group. Each contributes distinct signals.

G cluster_amide Tertiary Amide cluster_allyl Allyl Group cluster_isopropyl Isopropyl Group Amide_I C=O Stretch (1650-1630 cm⁻¹) Allyl_CH_str =C-H Stretch (>3000 cm⁻¹) Allyl_CC_str C=C Stretch (~1645 cm⁻¹) Allyl_CH_wag =C-H Wag (990 & 910 cm⁻¹) Iso_CH_str sp³ C-H Stretch (<3000 cm⁻¹) Iso_CH_bend C-H Bend (doublet) (~1385 & ~1365 cm⁻¹)

Comparative Spectral Analysis

To validate our predictions, we will compare the expected spectrum of our target molecule with known spectra of three key compounds:

  • N-Allylacetamide: A secondary amide to demonstrate the presence of N-H bands.[5]

  • N,N-Diisopropylacetamide: A tertiary amide to isolate the spectral features of the isopropyl group.[6][7]

  • A Generic Terminal Alkene: To emphasize the characteristic out-of-plane =C-H wagging bands.

The table below summarizes the key distinguishing bands.

Vibrational Mode N-isopropyl-N-allylacetamide (Predicted) N-Allylacetamide (Secondary Amide)[5] N,N-Diisopropylacetamide (Tertiary Amide)[6][7] Key Differentiator
N-H Stretch AbsentStrong, broad band ~3300 cm⁻¹AbsentThe complete absence of this band confirms a tertiary amide structure.
Amide II (N-H Bend) AbsentStrong band ~1550 cm⁻¹AbsentFurther confirmation of the tertiary amide.
sp² C-H Stretch (Allyl) Weak-Medium, >3000 cm⁻¹ (~3080 cm⁻¹)Present, >3000 cm⁻¹AbsentPresence indicates unsaturation (C=C bond).
sp³ C-H Stretch (Alkyl) Strong, sharp, <3000 cm⁻¹ (2970-2850 cm⁻¹)Present, <3000 cm⁻¹Strong, prominent bands <3000 cm⁻¹Present in all, but intensity helps confirm alkyl presence.
Amide I (C=O Stretch) Strong, sharp ~1640 cm⁻¹Strong, sharp ~1645 cm⁻¹Strong, sharp ~1635 cm⁻¹While present in all, its exact position is less diagnostic than other bands.
C=C Stretch (Allyl) Medium intensity ~1645 cm⁻¹Present ~1645 cm⁻¹AbsentA key indicator for the allyl group, though it can be obscured by the Amide I band.
Isopropyl C-H Bend Characteristic doublet ~1385 & ~1365 cm⁻¹[8]AbsentCharacteristic doublet ~1385 & ~1365 cm⁻¹This doublet is a strong fingerprint for the isopropyl group.
Allyl =C-H Wag Two strong bands ~990 & ~910 cm⁻¹[9][10]Present ~990 & ~910 cm⁻¹AbsentThese two bands are the most unambiguous indicators of a terminal allyl group.

Step-by-Step Identification Guide

To identify N-isopropyl-N-allylacetamide from an unknown spectrum, follow this logical workflow:

  • Check the N-H Region (3500-3100 cm⁻¹): The first and most critical step. The complete absence of any broad or sharp N-H stretching bands immediately distinguishes it from primary or secondary amide alternatives.[2]

  • Locate the Amide I Band (1700-1600 cm⁻¹): Identify the strongest peak in this region. This confirms the presence of a carbonyl group, likely an amide, with an expected absorption around 1640 cm⁻¹.[1]

  • Analyze the C-H Stretching Region (3100-2800 cm⁻¹): Look for two distinct sets of signals. The presence of weaker peaks just above 3000 cm⁻¹ indicates the sp² C-H bonds of the allyl group.[9] Stronger, sharper peaks just below 3000 cm⁻¹ confirm the sp³ C-H bonds of the isopropyl and acetyl methyl groups.[11]

  • Scrutinize the Fingerprint Region (1400-900 cm⁻¹): This region provides the definitive confirmation.

    • Isopropyl Doublet: Search for a characteristic split peak or doublet around 1385 cm⁻¹ and 1365 cm⁻¹. The presence of this feature is a strong indicator of the gem-dimethyl structure of the isopropyl group.[8]

    • Allyl Wags: Look for two distinct and often strong bands near 990 cm⁻¹ and 910 cm⁻¹. These out-of-plane bending vibrations are highly characteristic of the terminal vinyl group (-CH=CH₂) of the allyl substituent.[9][10]

The simultaneous satisfaction of all four conditions—(1) no N-H stretch, (2) a strong Amide I band, (3) both sp² and sp³ C-H stretches, and (4) the characteristic isopropyl and allyl fingerprints—provides a highly confident identification of N-isopropyl-N-allylacetamide.

Conclusion

While the absence of N-H vibrations complicates the initial classification of N-isopropyl-N-allylacetamide, a systematic analysis of its complete FTIR spectrum allows for its unambiguous identification. The key lies in moving beyond the common Amide I band and focusing on the unique and highly characteristic vibrational modes of the N-substituents. The combination of the sp² C-H stretches and, most importantly, the fingerprint bands of the isopropyl (doublet at ~1375 cm⁻¹) and terminal allyl (wags at ~990 and ~910 cm⁻¹) groups provides a unique spectral signature. By comparing an unknown spectrum against the patterns of simpler, related amides as outlined in this guide, researchers can confidently confirm the molecular identity of N-isopropyl-N-allylacetamide.

References

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry. Michigan State University. (General principles covered are widely available, a representative link is provided) Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Allylacetamide. In PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diisopropylacetamide. In PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N,N-bis(1-methylethyl)-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Larkin, P. J. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (A general authoritative textbook on the subject). Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available at: [Link]

  • Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Dr. J. (2023, January 20). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy [Video]. YouTube. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of N-Allyl vs. N-Isopropyl Groups in Acetamides

For researchers and professionals in drug development and synthetic chemistry, the choice of N-substituents on an amide scaffold is a critical design element that dictates not only the physicochemical properties of a mol...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of N-substituents on an amide scaffold is a critical design element that dictates not only the physicochemical properties of a molecule but also its synthetic accessibility and metabolic fate. Among the myriad of possible substituents, the N-allyl and N-isopropyl groups represent two common, yet fundamentally distinct, functionalities. The N-allyl group, with its reactive π-system, offers a gateway to diverse chemical transformations and often serves as a cleavable protecting group. In contrast, the N-isopropyl group is a sterically demanding, saturated moiety that imparts stability and lipophilicity.

This guide provides an in-depth, objective comparison of the reactivity of N-allyl and N-isopropyl groups within an acetamide framework. We will dissect the electronic and steric factors that govern their behavior and provide supporting experimental data to illuminate their divergent chemical pathways in key synthetic transformations, including cleavage, oxidation, and reduction.

Core Principles: Electronic and Steric Divergence

The difference in reactivity between an N-allyl and an N-isopropyl group stems from their intrinsic structural properties. The N-allyl group possesses a C=C double bond, which introduces electronic versatility. This π-bond can coordinate with transition metals, act as a nucleophile or electrophile, and undergo a wide array of addition reactions. Conversely, the N-isopropyl group is a saturated, branched alkyl substituent. Its reactivity is primarily dictated by the strength of its C-H bonds and its significant steric bulk, which can shield the adjacent amide bond from reagents.

G cluster_0 N-Allyl Acetamide cluster_1 N-Isopropyl Acetamide Allyl Allyl_desc sp2 hybridized carbons Planar π-system Accessible for metal coordination Site for addition reactions Isopropyl Isopropyl_desc sp3 hybridized carbons Saturated, bulky group Steric hindrance at amide Reactivity at tertiary C-H bond

Caption: Structural comparison of N-allyl and N-isopropyl acetamides.

Comparative Reactivity in Synthetic Transformations

The most illustrative way to compare these two groups is to examine their behavior under common synthetic conditions. The N-allyl group is defined by its utility as a versatile handle for functionalization and its ability to be selectively removed, while the N-isopropyl group is characterized by its general inertness and the specific conditions required to engage it in a reaction.

Cleavage of the N-Alkyl Bond: A Tale of Two Strategies

The selective cleavage of the N-substituent is arguably the most significant point of divergence. The N-allyl group is a well-established protecting group for amides precisely because it can be removed under mild conditions that leave the rest of the molecule intact. The N-isopropyl group, however, is considered a permanent substituent, and its removal requires harsh, non-selective conditions.

N-Allyl Group Cleavage: The most common and efficient method for N-deallylation involves a two-step, one-pot process:

  • Isomerization: A transition metal catalyst, typically based on ruthenium, rhodium, or palladium, facilitates the isomerization of the allyl group to the thermodynamically more stable enamide (a 1-propenyl group).[1]

  • Hydrolysis/Oxidation: The resulting enamide is readily cleaved by mild acid or oxidative methods (e.g., ozonolysis) to liberate the free N-H amide.[2][3]

Ruthenium-catalyzed isomerization followed by ozonolysis is a particularly effective protocol, working well even for sterically hindered amides and complex peptides.[3] This process is highly selective for the allyl group, leaving other functional groups untouched.

G start N-Allyl Acetamide step1 Isomerization (e.g., Ru Catalyst) start->step1 intermediate Enamide Intermediate step1->intermediate step2 Oxidative Cleavage (e.g., Ozonolysis) intermediate->step2 end N-H Acetamide step2->end

Caption: Workflow for the cleavage of an N-allyl group from an acetamide.

N-Isopropyl Group Cleavage: Cleaving an N-isopropyl group is a much more formidable challenge due to the strength of the sp³ C-N bond. There are no mild, selective methods analogous to deallylation. Removal typically falls under the umbrella of general N-dealkylation reactions, which often require harsh reagents and high temperatures, leading to poor selectivity and functional group tolerance.[4] Methods can include:

  • Reaction with haloformates (Von Braun reaction variant): This involves reaction with reagents like α-chloroethyl chloroformate followed by hydrolysis, but it is not always efficient for bulky secondary alkyl groups.[5]

  • Oxidative methods: Strong oxidizing agents can be used, but these often lack selectivity.

  • Catalytic Hydrolysis: Some palladium-catalyzed methods have been reported for the hydrolysis of tertiary amines, but they require very high temperatures (200 °C).[4]

In practice, the N-isopropyl group is not chosen when subsequent removal is a desired synthetic step. Its role is to be a robust, stable component of the final molecule.

Oxidation Reactions

The sites and outcomes of oxidation reactions differ dramatically between the two groups.

  • N-Allyl Acetamides: The double bond is the primary site of reactivity. It can undergo:

    • Dihydroxylation: Using reagents like OsO₄/NMO to form a diol, which can then be cleaved with NaIO₄. This forms the basis of an alternative deallylation protocol.[6]

    • Epoxidation: Using peroxy acids (e.g., m-CPBA) to form an epoxide.

    • Wacker-Tsuji Oxidation: Palladium-catalyzed oxidation to form a methyl ketone.[7]

    • Ozonolysis: Cleavage of the double bond, as seen in the deprotection sequence.[3]

  • N-Isopropyl Acetamides: The most likely site for oxidation is the tertiary C-H bond. This bond is relatively strong and requires potent reagents, often proceeding through radical mechanisms. Direct, selective oxidation without affecting other parts of the molecule is difficult to achieve. The steric bulk of the isopropyl group can also hinder the approach of oxidizing agents to the amide nitrogen or carbonyl group.

Reduction Reactions

The behavior under reducing conditions also presents a key contrast.

  • N-Allyl Acetamides: When reducing the amide carbonyl with strong hydrides like lithium aluminum hydride (LiAlH₄), a common side reaction is the concomitant reduction of the C=C double bond to a propyl group.[8][9] This often occurs after the amide has been reduced. However, reaction conditions can be optimized (e.g., using a smaller excess of LiAlH₄ in a safer solvent like tBuOMe) to minimize or prevent this side reaction.[8][10]

  • N-Isopropyl Acetamides: The N-isopropyl group is completely inert to standard amide reduction conditions. Reagents like LiAlH₄ or boranes will selectively reduce the carbonyl group to a methylene group, leaving the N-isopropyl substituent untouched. This makes the N-isopropyl group a reliable spectator in such transformations.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key reactivity differences based on experimental observations from the literature.

Reaction TypeN-Allyl AcetamideN-Isopropyl AcetamideKey Considerations
N-Alkyl Cleavage Readily cleaved via isomerization-oxidation/hydrolysis (e.g., Ru cat., O₃). High yields (>90%).[3]Extremely difficult to cleave. Requires harsh, non-selective N-dealkylation conditions.[4]The allyl group is a protecting group; the isopropyl group is a robust substituent.
Oxidation Reacts at the C=C double bond (dihydroxylation, epoxidation, ozonolysis, Wacker-Tsuji).[6][7]Reacts at the tertiary C-H bond under strong conditions. Generally unreactive.The allyl group offers a handle for diverse oxidative functionalizations.
Reduction (Amide) C=C double bond can be co-reduced by strong hydrides (e.g., LiAlH₄).[8][9]Alkyl group is completely inert to amide reduction conditions.Conditions must be optimized to preserve the allyl double bond if desired.
Steric Hindrance Less sterically demanding than isopropyl.Significant steric bulk can hinder reactions at the amide carbonyl.[11][12]The isopropyl group may slow down or prevent reactions involving the amide itself.
Metal Catalysis π-system readily coordinates with transition metals (e.g., Ru, Pd, Rh) for catalysis.[13][14]Generally does not coordinate with metals; acts as an inert alkyl group.This property is the foundation of the allyl group's utility in deprotection and other transformations.

Experimental Protocols

To provide a practical context, we present representative, validated protocols for key transformations discussed in this guide.

Protocol 1: Ruthenium-Catalyzed Deallylation of N-Allyl Acetamides

This protocol is adapted from the work of Arisawa and Shuto, demonstrating a robust one-pot deallylation via isomerization and ozonolysis.[3]

Step-by-Step Methodology:

  • Isomerization:

    • To a solution of the N-allylated acetamide (1.0 mmol) in toluene (10 mL), add Ru(CO)HCl(PPh₃)₄ catalyst (0.05 mmol, 5 mol%) under an argon atmosphere.

    • Reflux the mixture for 2 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and formation of the enamide intermediate.

    • After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Oxidative Cleavage:

    • Dissolve the residue from Step 1 in dichloromethane (CH₂Cl₂) (20 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Bubble ozone (O₃) gas through the solution for approximately 30 minutes, or until a persistent blue color indicates an excess of ozone.

    • Purge the solution with argon gas to remove excess ozone.

    • Add dimethyl sulfide (Me₂S) (10.0 mmol, 10 equiv) to the mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for at least 4 hours.

    • Remove the solvent under reduced pressure.

  • Hydrolysis of Intermediate:

    • Dissolve the resulting residue in 1,2-dichloroethane (10 mL).

    • Add diethylamine (Et₂NH) (3.0 mmol, 3 equiv) and reflux the mixture overnight.

    • Cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the deallylated acetamide.

Conclusion and Outlook

The N-allyl and N-isopropyl groups bestow acetamides with profoundly different chemical personalities. The N-allyl group is a synthetically versatile handle, prized for its ability to undergo a wide range of transformations at its double bond and, most importantly, for its role as a readily cleavable protecting group under mild, selective conditions. Its reactivity is governed by the electronic properties of its π-system and its ability to engage with transition metal catalysts.

In stark contrast, the N-isopropyl group is a bastion of stability. Its reactivity is dominated by its steric bulk, which can influence the reactivity of the amide bond itself, and the relative inertness of its C-H and C-N bonds. It is the substituent of choice when a robust, non-reactive, and sterically significant group is required for the final target molecule.

For the medicinal chemist or process developer, the choice is clear and dictated by synthetic strategy. If the N-substituent is a temporary placeholder to be removed later in the synthesis, the N-allyl group is the superior choice. If the goal is to introduce a permanent, stable, and bulky group to modulate a molecule's properties, the N-isopropyl group is the logical selection. Understanding these fundamental differences in reactivity is paramount to the efficient and rational design of complex molecules.

References

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2006). A practical ruthenium-catalyzed cleavage of the allyl protecting group in amides, lactams, imides, and congeners. The Journal of Organic Chemistry, 71(8), 3174–3179. [Link]

  • Kajihara, K., Arisawa, M., & Shuto, S. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization-Oxidation. Organic Letters, 10(23), 5461–5464. [Link]

  • Kajihara, K., Arisawa, M., & Shuto, S. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 73(23), 9482-9484. [Link]

  • Shoulders, M. D., & Raines, R. T. (2010). An electronic effect on protein structure. Protein Science, 19(7), 1297-1303. [Link]

  • Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675. [Link]

  • Schmalz, H.-G., & Schellhaas, K. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295. [Link]

  • Kitov, P. I., & Bundle, D. R. (2001). Mild Oxidative One-Pot Allyl Group Cleavage. Organic Letters, 3(18), 2835–2838. [Link]

  • University of Minnesota. (2005). Principles of Drug Action 1, Amides.
  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-75. [Link]

  • Patsnap. (2026). Comparing Isopropyl vs Allyl: Reaction Pathways. Patsnap Eureka. [Link]

  • Schellhaas, K., & Schmalz, H.-G. (2014). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. The Journal of Organic Chemistry, 79(21), 10284-10295. [Link]

  • Schellhaas, K., & Schmalz, H.-G. (2014). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. Request PDF on ResearchGate. [Link]

  • Ali, S., et al. (2014). Exploiting activated esters in novel chemoselective amide formation reactions. Lancashire Online Knowledge. [Link]

  • Organic Chemistry Portal. Acetamides. Organic Chemistry Portal. [Link]

  • ResearchGate. (2018). Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. Request PDF. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). N-dealkylation of amines. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • White, M. C., & Chen, M. S. (2015). Palladium(II)-Catalyzed Allylic C–H Oxidation of Hindered Substrates Featuring Tunable Selectivity. Angewandte Chemie International Edition, 54(26), 7648-7652. [Link]

  • Coop, A., & May, E. L. (2000). Process for n-dealkylation of tertiary amines.
  • Choi, E.-S., & Lee, H.-J. (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 22, 352-369. [Link]

  • Varma, R. S., & Varma, M. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 30-34. [Link]

  • Choi, E.-S., & Lee, H.-J. (2026). Recent advances in the cleavage of non-activated amides. ResearchGate. [Link]

  • Mandal, S. K., et al. (2020). Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. Chemical Science, 11(4), 989-996. [Link]

  • Science.gov. n-n bond cleavage: Topics. Science.gov. [Link]

  • La-Venia, A., et al. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Organic Letters, 22(5), 1775-1779. [Link]

  • Choi, E.-S., & Lee, H.-J. (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 22, 352-369. [Link]

  • Martinelli, J., et al. (2025). Investigations into the N-dealkylation reaction of protected chelating agents. RSC Advances, 15(15), 10323-10331. [Link]

  • Ortiz de Montellano, P. R., et al. (1984). The Allylisopropylacetamide and Novonal Prosthetic Heme Adducts. Molecular Pharmacology, 25(2), 310-317. [Link]

  • Chiba, S., et al. (2014). Copper-Mediated Oxidative Transformation of N-Allyl Enamine Carboxylates toward Synthesis of Azaheterocycles. Journal of the American Chemical Society, 136(15), 5643-5653. [Link]

  • Whitetree, G. H. (2013). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern University Electronic Theses and Dissertations. [Link]

  • Satyanarayana Rao, M. R., & Padmanaban, G. (1974). Biochemical effects of the porphyrinogenic drug allylisopropylacetamide. A comparative study with phenobarbital. Biochemical Journal, 138(2), 229-238. [Link]

  • Trost, B. M., & Osipov, M. (2018). Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. ACS Catalysis, 8(1), 473-478. [Link]

  • Mathew, G., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 28(8), 3401. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Bioorganic & Medicinal Chemistry, 28(16), 115606. [Link]

Sources

Comparative

Reference standards for Acetamide, N-(1-methylethyl)-N-2-propenyl- analysis

Analytical Reference Standards for Acetamide, N-(1-methylethyl)-N-2-propenyl- (CAS 3829-78-5): A Comprehensive Comparison Guide Introduction Acetamide, N-(1-methylethyl)-N-2-propenyl- (commonly known as N-Allyl-N-isoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Reference Standards for Acetamide, N-(1-methylethyl)-N-2-propenyl- (CAS 3829-78-5): A Comprehensive Comparison Guide

Introduction

Acetamide, N-(1-methylethyl)-N-2-propenyl- (commonly known as N-Allyl-N-isopropylacetamide) is a specialized tertiary amide. Featuring both an isopropyl and an allyl functional group attached to the amide nitrogen, this compound frequently appears as a critical intermediate, a degradation product, or a synthetic impurity in the development of complex agrochemicals and functional polymers [1].

Because the allyl group is susceptible to oxidation and polymerization, and the tertiary amide linkage presents unique steric hindrance, the analytical quantification of this compound requires highly stable, rigorously characterized reference standards. This guide objectively compares the performance of different grades of reference standards and provides a self-validating experimental framework for its robust LC-MS/MS analysis.

Chemical Profiling & The Causality of Standard Degradation

Before selecting a reference standard, one must understand the molecule's intrinsic vulnerabilities. The electron-rich double bond of the N-2-propenyl (allyl) group makes the molecule prone to electrophilic attack and auto-oxidation if exposed to light and atmospheric oxygen. Therefore, reference standards must be synthesized with high isomeric purity and stored under inert atmospheres (e.g., Argon) at 2–8°C. Using a sub-optimal standard grade often leads to baseline drift and ghost peaks in chromatography due to the presence of oxidized degradation products.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate standard grade is a balance between regulatory compliance, analytical precision, and cost. Below is an objective comparison of the three primary tiers of reference standards available for N-Allyl-N-isopropylacetamide analysis.

Standard GradeMinimum PurityTraceability & CertificationUncertainty ProfilePrimary Application
Certified Reference Material (CRM) >99.5%ISO 17034 compliant; NIST traceableQuantified (e.g., ±0.1%)Regulated QA/QC, GLP studies, forensic quantification
Analytical Standard >98.0%Certificate of Analysis (CoA) providedNot strictly certifiedRoutine method development, non-regulated screening
Custom Synthesized Variable (90-95%)NMR/MS structural verificationUnknown/VariableEarly-stage R&D, qualitative identification

Key Insight: For quantitative bioanalytical or environmental assays, CRMs are mandatory. ISO 17034 certification ensures that the standard's homogeneity and stability have been rigorously tested, directly reducing the analytical variance (RSD) during calibration [2].

Self-Validating Experimental Methodology: LC-MS/MS Protocol

To accurately quantify Acetamide, N-(1-methylethyl)-N-2-propenyl-, we employ a Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) approach. The following protocol is designed as a self-validating system, meaning it includes internal checks (System Suitability Testing) to ensure the integrity of the data regardless of the sample matrix.

Step 1: Standard Preparation and Matrix Spiking

  • Action: Dissolve the CRM-grade standard in LC-MS grade Methanol to create a 1.0 mg/mL stock solution.

  • Causality: Methanol is chosen over water because the hydrophobic isopropyl and allyl moieties severely limit aqueous solubility. Methanol ensures complete solvation without triggering hydrolysis of the amide bond.

  • Validation Check: Prepare an independent verification standard from a separate lot to confirm stock accuracy before spiking matrices.

Step 2: Chromatographic Separation

  • Column: C18 column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

  • Causality: The C18 stationary phase effectively retains the non-polar regions of the molecule. The addition of 0.1% Formic Acid is critical; it lowers the pH, ensuring the amide nitrogen is protonated, which exponentially increases the ionization efficiency in the subsequent MS step.

Step 3: Electrospray Ionization (ESI+) and MRM Detection

  • Action: Operate the mass spectrometer in ESI positive mode. Monitor the precursor-to-product ion transitions.

  • Mechanistic Context: The exact mass of the compound is 141.115 Da. In ESI+, it readily forms an [M+H]+ ion at m/z 142.1. Upon collision-induced dissociation (CID), the molecule typically loses the isopropyl group (-42 Da) or the allyl group (-41 Da), yielding stable product ions at m/z 100.1 and 101.1, respectively.

  • Validation Check: The ratio between the primary quantifier transition (142.1 → 100.1) and the qualifier transition (142.1 → 101.1) must remain within ±20% across all samples to confirm peak purity and rule out co-eluting interferences.

LCMS_Workflow N1 1. Standard Preparation (Methanol Stock, 1 mg/mL) N2 2. Matrix Spiking & Calibration (1-500 ng/mL) N1->N2 N3 3. Reversed-Phase LC (C18, 0.1% FA in H2O/ACN) N2->N3 N4 4. ESI+ Ionization [M+H]+ m/z 142.1 N3->N4 N5 5. MRM Detection (Transitions: 142.1 -> 100.1) N4->N5 N6 6. Data Validation (ICH Q2(R1) Criteria) N5->N6

Quantitative LC-MS/MS workflow for N-(1-methylethyl)-N-2-propenyl-acetamide analysis.

Quantitative Data: Impact of Standard Purity on Method Validation

To demonstrate the empirical difference between standard grades, the following table summarizes the method validation metrics obtained when calibrating the LC-MS/MS system with a CRM versus a standard Custom Synthesis batch. The validation follows the FDA Bioanalytical Method Validation guidelines [3] and ICH Q2(R1) criteria [4].

Validation ParameterCRM Grade Standard (>99.5%)Custom Synthesis Standard (~92%)Impact Analysis
Linearity (R²) 0.9995 (1 - 500 ng/mL)0.9850 (10 - 500 ng/mL)Impurities in the custom standard cause ion suppression at low concentrations.
Limit of Detection (LOD) 0.2 ng/mL2.5 ng/mLCRM provides a 10-fold increase in sensitivity due to a lack of baseline noise.
Inter-day Precision (RSD) 2.1%8.7%High precision with CRM ensures regulatory compliance; custom standard fails GLP thresholds.
Recovery (Spiked Matrix) 98.5% ± 1.5%89.0% ± 6.2%Degradation products in the custom standard skew the absolute recovery calculations.

References

  • PubChem Compound Summary for CID 77447. National Center for Biotechnology Information.[Link]

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures. European Medicines Agency.[Link]

Validation

Mass fragmentation pattern analysis of Acetamide, N-(1-methylethyl)-N-2-propenyl-

Comparative Mass Spectrometry Guide: Distinguishing N-(1-Methylethyl)-N-2-propenylacetamide from Structural Isomers Executive Summary Acetamide, N-(1-methylethyl)-N-2-propenyl- (also known as N-Isopropyl-N-allylacetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: Distinguishing N-(1-Methylethyl)-N-2-propenylacetamide from Structural Isomers

Executive Summary

Acetamide, N-(1-methylethyl)-N-2-propenyl- (also known as N-Isopropyl-N-allylacetamide) is a tertiary amide frequently encountered in pharmaceutical synthesis and forensic analysis as a byproduct or specific marker. Its molecular weight (141.21 g/mol ) and elemental formula (


) are shared by several structural isomers, most notably N-propyl-N-allylacetamide .

Differentiation of these isomers relies heavily on understanding the specific fragmentation mechanisms governed by the branching of the alkyl substituents. This guide provides a mechanistic breakdown of the mass spectral behavior of N-Isopropyl-N-allylacetamide, contrasting it with its straight-chain isomer to facilitate unambiguous identification.

Chemical Profile & Structural Context

Property Target Compound Primary Isomer
Systematic Name N-(1-methylethyl)-N-2-propenylacetamideN-propyl-N-allylacetamide
Common Name N-Isopropyl-N-allylacetamideN-Propyl-N-allylacetamide
Formula


MW 141.21 g/mol 141.21 g/mol
Key Structural Feature Branched

-carbon (Isopropyl)
Linear alkyl chain (n-Propyl)

Mechanistic Fragmentation Analysis

The fragmentation of N,N-disubstituted acetamides under Electron Ionization (EI, 70 eV) is driven by the stability of the resulting carbocations and the removal of radical species.

Pathway A: -Cleavage (The Diagnostic Pathway)

The most critical differentiation mechanism is


-cleavage adjacent to the nitrogen atom. The stability of the resulting iminium ion dictates the abundance of the fragment.
  • Target (N-Isopropyl): The isopropyl group has a branched

    
    -carbon.[1] Cleavage of a methyl group (
    
    
    
    , 15 Da) is highly favored because it relieves steric strain and forms a stable secondary iminium ion.
    • Diagnostic Ion:

      
       (
      
      
      
      ).
  • Isomer (N-Propyl): The n-propyl group is linear.

    
    -cleavage involves the loss of an ethyl radical (
    
    
    
    , 29 Da) to form a similar iminium ion.
    • Diagnostic Ion:

      
       (
      
      
      
      ).
Pathway B: Acylium Ion Formation

Both compounds possess an acetyl group (


). Cleavage of the amide bond (N-C) generates the acylium ion.
  • Common Ion:

    
     (
    
    
    
    ). This is often the base peak or a major peak in acetamides but cannot distinguish the isomers.
Pathway C: Allylic Fragmentation

The allyl group (


) introduces specific fragments.
  • Allyl Cation:

    
     (
    
    
    
    ).
  • Loss of Allyl Radical:

    
    .
    

FragmentationPathways M Molecular Ion (M+) m/z 141 Alpha_iPr Alpha-Cleavage (Isopropyl) Loss of Methyl (-15) M->Alpha_iPr Branched Side Chain Alpha_nPr Alpha-Cleavage (n-Propyl) Loss of Ethyl (-29) M->Alpha_nPr Linear Side Chain Acyl_Cleavage Amide Bond Cleavage Formation of Acylium M->Acyl_Cleavage Common Pathway SubGraph_Target Target: N-Isopropyl Ion_126 Diagnostic Ion m/z 126 Alpha_iPr->Ion_126 SubGraph_Isomer Isomer: N-Propyl Ion_112 Diagnostic Ion m/z 112 Alpha_nPr->Ion_112 Ion_43 Acylium Ion m/z 43 Acyl_Cleavage->Ion_43

Caption: Comparative fragmentation pathways showing the divergence in alpha-cleavage products for Isopropyl vs. n-Propyl isomers.

Comparative Performance: Target vs. Alternatives

The following table summarizes the key spectral differences. When screening for the target product, the presence of


 is the primary confirmation of the isopropyl moiety.
Fragment Ion (

)
Origin Target (N-Isopropyl) Isomer (N-Propyl) Interpretation
141 Molecular Ion (

)
Weak / TraceWeak / TraceConfirms MW, not structure.
126

High Intensity Low / AbsentPRIMARY DIAGNOSTIC: Confirms branching at

-carbon (Isopropyl).
112

Low / AbsentHigh Intensity NEGATIVE CONTROL: Indicates linear propyl chain.
100

ModerateModerateConfirms presence of Allyl group in both.
43

/

Base Peak (Likely) Base Peak (Likely) Non-specific. Acylium ion dominates both spectra.
41

HighHighConfirms Allyl group.

Performance Insight: In a complex matrix, the "Target" is identified by the ratio of


. If the spectrum shows a dominant 

peak instead of

, the substance is the linear isomer (N-propyl), likely an impurity from the use of n-propylamine instead of isopropylamine during synthesis.

Experimental Protocol (GC-MS)

To ensure reproducible fragmentation and separation of isomers, the following protocol is recommended.

Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration:

    
    .
    
  • Derivatization: None required (Amides are stable and volatile).

Instrumental Parameters
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

  • Inlet: Splitless mode,

    
    .
    
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms),

    
    .
    
  • Carrier Gas: Helium at

    
     (constant flow).
    
  • Oven Program:

    • Hold

      
       for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 3 min.

  • MS Source: Electron Ionization (EI),

    
    .
    
  • Source Temp:

    
    .
    
  • Scan Range:

    
    .
    

ExperimentalWorkflow Sample Sample Prep 100 µg/mL in MeOH Inlet GC Inlet 250°C, Splitless Sample->Inlet Separation Separation DB-5ms Column Gradient 50-280°C Inlet->Separation Ionization Ionization EI Source (70eV) Separation->Ionization Detection Detection Full Scan m/z 35-300 Ionization->Detection Analysis Data Analysis Extract Ion Chromatogram (EIC) m/z 126 vs 112 Detection->Analysis

Caption: Standardized GC-MS workflow for the identification of N-Isopropyl-N-allylacetamide.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on fragmentation mechanisms including alpha-cleavage rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Comprehensive guide on amide spectral properties).

  • NIST Mass Spectrometry Data Center. (n.d.). Acetamide, N,N-bis(1-methylethyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link] (Used as a reference for N-isopropyl group fragmentation behavior).

  • Atherton, J. H., & Jones, M. (2003). Mechanisms of Amide Fragmentation. Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic insights into N-alkyl amide cleavage).

Sources

Comparative

Comparative stability of substituted acetamides in acidic conditions

Title: Comparative Hydrolytic Stability of Substituted Acetamides in Acidic Media: A Mechanistic and Kinetic Guide Executive Summary This guide provides a technical comparison of the stability of substituted acetamides (...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Hydrolytic Stability of Substituted Acetamides in Acidic Media: A Mechanistic and Kinetic Guide

Executive Summary

This guide provides a technical comparison of the stability of substituted acetamides (aliphatic, aromatic, and halogenated) under acidic conditions. For drug development professionals, the critical insight is the "Orthogonal Steric Shielding" effect: while electronic activation (e.g.,


-halogenation) accelerates degradation, steric bulk at the ortho-positions of N-aryl rings (as seen in Lidocaine-class anesthetics) imparts exceptional resistance to acid hydrolysis, often extending half-lives by orders of magnitude compared to unsubstituted acetanilides.

Mechanistic Foundation: The A 2 Pathway

To understand stability differences, we must first establish the degradation mechanism. In dilute to moderate acid (pH < 2), acetamides degrade primarily via the A


2 mechanism  (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).

The Critical Distinction:

  • O-Protonation (Productive): The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This is the pathway to hydrolysis.[1]

  • N-Protonation (Non-Productive): Protonation of the amide nitrogen abolishes the resonance stabilization but creates a cationic species that repels the nucleophile (water). This is a "dead-end" equilibrium that does not lead directly to cleavage.

Graphviz Diagram: A


2 Hydrolysis Mechanism 
The following diagram illustrates the rate-limiting nucleophilic attack by water on the O-protonated species.

AmideHydrolysis cluster_0 Steric Blockade Zone Reactant Substituted Acetamide (R-CO-NR'R'') O_Prot O-Protonated Intermediate (Resonance Stabilized) Reactant->O_Prot Fast Equilibrium (+H+) H_Ion H+ TS Tetrahedral Intermediate (Gem-diol amine) O_Prot->TS +H2O (Slow/RDS) Nucleophilic Attack Products Carboxylic Acid + Ammonium Salt TS->Products C-N Bond Cleavage (-H+)

Caption: The A


2 pathway. The rate-determining step (RDS) is typically the water attack. Bulky substituents block this step (Steric Blockade Zone).

Comparative Analysis: Substituent Effects

The stability of acetamides is governed by the interplay of Electronic Activation and Steric Protection .

A. Electronic Effects (The Hammett Influence)

Substituents that withdraw electrons from the carbonyl carbon increase its electrophilicity, making it more susceptible to water attack.

  • Chloroacetamide: The

    
    -chlorine is a strong electron-withdrawing group (EWG). It destabilizes the ground state and intensifies the positive charge on the carbonyl carbon upon protonation.
    
    • Result: Rapid hydrolysis.

  • Acetamide (Reference): Moderate stability.

  • N-Alkyl Acetamides: Alkyl groups are electron-donating (+I). They stabilize the protonated carbonyl but also make the initial carbonyl less electrophilic. Generally, N-methylacetamide hydrolyzes slightly slower than acetamide in dilute acid.

B. The N-Aryl Effect (Acetanilides)

N-phenyl substitution (Acetanilide) introduces resonance where the nitrogen lone pair delocalizes into the aromatic ring.

  • Leaving Group Ability: The cleavage step releases aniline (

    
    ) rather than ammonia/methylamine (
    
    
    
    ). Since aniline is a better leaving group (weaker base), acetanilides can hydrolyze faster than aliphatic amides if sterics do not interfere.
C. Steric Shielding (The "Lidocaine Effect")

This is the most vital factor for drug design. Placing bulky groups at the ortho positions of the N-phenyl ring (e.g., 2,6-dimethyl) creates a "picket fence" around the carbonyl carbon.

  • Mechanism: The ortho-methyl groups prevent the water molecule from approaching the carbonyl carbon perpendicular to the plane (the required trajectory for nucleophilic attack).

  • Result:2,6-Dimethylacetanilide is exceptionally stable in acid, a property exploited in anesthetics like Lidocaine to allow for long shelf-life in liquid formulations.

Comparative Stability Data

The table below synthesizes relative reaction rates (


) normalized to Acetamide.
Compound ClassSpecific ExampleStructure NoteRelative Rate (

)
Stability Verdict

-Haloacetamide
ChloroacetamideEWG on acyl carbon~100 - 500 Unstable (Fast Degradation)
N-Aryl Amide AcetanilideN-Phenyl resonance~2 - 10 Low (Faster than aliphatic)
Primary Amide AcetamideReference1.0 Moderate
N-Alkyl Amide N-Methylacetamide+I Effect~0.6 - 0.8 Moderate-High
Steric N-Aryl 2,6-DimethylacetanilideOrtho-blocking< 0.01 Ultra-Stable

Note: Values are approximate relative rates derived from kinetic trends in dilute HCl (0.1M - 1.0M) at elevated temperatures.

Experimental Protocol: Kinetic Assay via HPLC

To validate these stability profiles, use the following self-validating HPLC protocol.

Reagents & Equipment[2][3][4]
  • Acid Medium: 1.0 M HCl (aq).

  • Internal Standard: Benzoic acid (if not a product) or Caffeine (inert in acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

Workflow Diagram (Graphviz)

KineticProtocol Prep 1. Stock Preparation Dissolve Amide (10mM) + Internal Std in MeOH Initiate 2. Reaction Initiation Mix 1:10 with 1.0M HCl Incubate at 60°C Prep->Initiate Sample 3. Sampling Loop Remove 50µL Aliquot at t = 0, 15, 30, 60 min Initiate->Sample Quench 4. Quench Dilute into cold Ammonium Bicarb (pH 8) Sample->Quench Analyze 5. HPLC Analysis Measure Area Ratio (Amide / Int. Std) Quench->Analyze Analyze->Sample Repeat for next timepoint

Caption: Step-by-step kinetic workflow. Neutralization (Quench) is critical to freeze the reaction before analysis.

Data Processing
  • Calculate the remaining concentration fraction:

    
    .
    
  • Plot

    
     vs. time (
    
    
    
    ).
  • The slope of the line is

    
     (pseudo-first-order rate constant).
    
  • Calculate Half-life:

    
    .
    

References

  • Mechanism of Acid-Catalyzed Hydrolysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text confirming A

    
    2 mechanism and tetrahedral intermediates).
    
    
  • Kinetics of Chloroacetamides: Roberts, A. L., et al. (2006).[2][3] "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry. (Demonstrates rapid hydrolysis of chloro-substituted acetamides due to EWG effects).

  • Steric Effects in Acetanilides: Sørensen, A. M., et al. "Steric hindrance in the acid hydrolysis of ortho-substituted acetanilides." Acta Chemica Scandinavica. (Foundational data on the stability of 2,6-substituted acetanilides like Lidocaine).

  • Comparative Kinetics (Aliphatic vs Aromatic): Bolton, P. D., et al. (1972). "Dilute acid hydrolysis of N-alkyl substituted acetamides." Australian Journal of Chemistry. (Provides kinetic data showing N-alkyl effects and Taft steric correlations).

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Reactant of Route 1
Reactant of Route 1
Acetamide, N-(1-methylethyl)-N-2-propenyl-
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Reactant of Route 2
Acetamide, N-(1-methylethyl)-N-2-propenyl-
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